Methyl 3-formyl-5-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-formyl-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRFFTKYHYLALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445717 | |
| Record name | METHYL 3-FORMYL-5-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172899-78-4 | |
| Record name | METHYL 3-FORMYL-5-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 3-formyl-5-nitrobenzoate (CAS 172899-78-4): Properties, Synthesis, and Applications in Research and Development
Abstract: This technical guide provides an in-depth analysis of Methyl 3-formyl-5-nitrobenzoate (CAS: 172899-78-4), a trifunctional aromatic compound with significant potential as a versatile intermediate in organic synthesis and pharmaceutical drug development. This document consolidates available physicochemical data, outlines critical safety and handling protocols, proposes a detailed and chemically sound synthetic route, and explores the compound's utility as a building block for more complex molecular architectures. The guide is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this reagent's properties and applications.
Chemical Identity and Physicochemical Properties
This compound is a substituted benzene derivative containing three distinct functional groups: a methyl ester, a formyl (aldehyde) group, and a nitro group. This unique arrangement, with all substituents in a meta-relationship to one another, makes it a valuable precursor for synthesizing a wide array of polysubstituted aromatic compounds. Its core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 172899-78-4 | [1][2] |
| Molecular Formula | C₉H₇NO₅ | [1][3] |
| Molecular Weight | 209.16 g/mol | [1][3] |
| Physical Form | Solid (at 20°C) | [1] |
| Purity Specification | Typically ≥95% | [1] |
| Melting Point | Not widely reported | [4][5] |
| Boiling Point | Not available | [4][5] |
| Solubility | Not available | [4] |
While key physical constants like melting point and solubility are not consistently published across commercial suppliers, the compound is known to be a solid at room temperature[1]. Researchers should determine these properties empirically upon receipt or synthesis of the material.
Health, Safety, and Handling
As with any laboratory chemical, proper handling of this compound is essential. The compound is classified with specific hazard statements under the Globally Harmonized System (GHS).
GHS Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Recommended Precautionary Measures:
| Precautionary Code | Statement | Source(s) |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4][6] |
| P271 | Use only outdoors or in a well-ventilated area. | [4][6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][6] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4][6] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4][6] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [4][6] |
Storage and Handling Insights:
-
Storage: Store long-term in a cool, dry place away from strong oxidizing agents to prevent degradation[1][4]. The container should be kept tightly closed.
-
Handling: All manipulations should be performed by technically qualified personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.
Proposed Synthetic Strategy and Methodology
While this compound is commercially available, a detailed, peer-reviewed synthesis is not readily found in the literature. However, a logical and robust synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution. The most direct approach involves the nitration of methyl 3-formylbenzoate.
Causality of the Proposed Route: Both the methyl ester (-COOCH₃) and the formyl (-CHO) groups are electron-withdrawing and act as meta-directors. When both are present on the benzene ring at positions 1 and 3, they deactivate the ring towards electrophilic attack but synergistically direct incoming electrophiles to the positions meta to both of them. The C5 position is meta to both the C1 and C3 substituents, making it the overwhelmingly favored site for nitration. This regioselectivity is a cornerstone of this proposed synthesis. The well-documented nitration of methyl benzoate serves as a reliable procedural template for this reaction[7][8][9].
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system, incorporating purification and analytical steps to ensure product identity and purity.
-
Preparation of the Nitrating Mixture:
-
In a clean, dry test tube, carefully add 5 mL of concentrated sulfuric acid.
-
Cool the test tube in an ice-water bath.
-
Slowly and dropwise, add 5 mL of concentrated nitric acid to the cold sulfuric acid with gentle swirling. Keep the mixture in the ice bath until use. Causality: This exothermic reaction pre-forms the highly electrophilic nitronium ion (NO₂⁺), the active agent in the reaction. Keeping it cold maintains its stability.
-
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of methyl 3-formylbenzoate in 10 mL of concentrated sulfuric acid.
-
Cool the flask in a larger ice-salt bath to bring the internal temperature to 0-5 °C. An external thermometer in the bath and an internal thermometer are crucial.
-
-
Nitration:
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the ester over 30-45 minutes.
-
CRITICAL: Meticulously monitor the internal temperature and maintain it below 10 °C throughout the addition. Causality: This temperature control is paramount to prevent di-nitration and the formation of unwanted byproducts, ensuring high regioselectivity and a cleaner reaction profile.[8]
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.
-
-
Workup and Isolation:
-
In a 500 mL beaker, prepare approximately 100 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A white to pale-yellow precipitate should form. Causality: This step quenches the reaction by hydrolyzing the strong acids and precipitates the organic product, which is insoluble in water.
-
Allow the ice to melt completely. Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
Press the solid as dry as possible on the filter.
-
-
Purification and Validation:
-
Transfer the crude solid to a conical flask.
-
Perform recrystallization from a minimal amount of hot ethanol or an ethanol-water mixture. Add hot solvent portion-wise until the solid just dissolves, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation[7].
-
Filter the purified crystals, wash with a small amount of ice-cold ethanol, and dry them under vacuum.
-
Determine the yield and measure the melting point. A sharp melting point indicates high purity.
-
Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR) as described in the following section.
-
Spectroscopic Characterization (Predicted)
Structural confirmation is critical. While a public database of spectra for this specific compound is sparse, its ¹H NMR, ¹³C NMR, and IR spectra can be reliably predicted based on its structure and data from analogous compounds like methyl 3-nitrobenzoate[10][11].
Caption: Synthetic utility of this compound's functional groups.
| Spectroscopy | Expected Features |
| ¹H NMR | ~10.1 ppm (s, 1H): Aldehyde proton (-CHO).~9.0 ppm (t, 1H): Aromatic proton at C4 (between -CHO and -NO₂).~8.8 ppm (t, 1H): Aromatic proton at C6 (between -COOCH₃ and -NO₂).~8.6 ppm (t, 1H): Aromatic proton at C2 (between -COOCH₃ and -CHO).~4.0 ppm (s, 3H): Methyl ester protons (-OCH₃). |
| ¹³C NMR | ~190 ppm: Aldehyde carbonyl carbon.~164 ppm: Ester carbonyl carbon.~148 ppm: Aromatic carbon attached to -NO₂.~125-140 ppm: Four signals for the other aromatic carbons.~53 ppm: Methyl ester carbon. |
| IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch.~2850, 2750: Aldehyde C-H stretches (Fermi doublet).~1725: Ester C=O stretch.~1700: Aldehyde C=O stretch.~1530, 1350: Asymmetric and symmetric N-O stretches of the nitro group. |
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its capacity as a trifunctional synthetic intermediate. Each functional group offers a distinct chemical handle that can be addressed with high selectivity, enabling the construction of complex molecular frameworks.
-
Nitro Group as an Amine Precursor: The nitro group is readily and cleanly reduced to an aniline derivative. This transformation is fundamental in medicinal chemistry, as the resulting amine can be used in amide bond couplings, reductive aminations, or as a nucleophile for building heterocyclic rings. This strategy is employed in the synthesis of numerous pharmaceuticals. For instance, related nitroaromatic intermediates are key in synthesizing PARP inhibitors like Niraparib[12].
-
Formyl Group as a Versatile Electrophile: The aldehyde functionality is a hub for chemical transformations. It can undergo:
-
Oxidation to a carboxylic acid.
-
Reduction to a primary alcohol.
-
Reductive amination to form secondary or tertiary amines.
-
Wittig reactions or other olefinations to build carbon-carbon double bonds.
-
Condensation reactions to form imines, oximes, or hydrazones.
-
-
Methyl Ester as a Carboxylic Acid Synthon: The ester can be hydrolyzed under acidic or basic conditions to reveal a carboxylic acid, which is invaluable for forming amide bonds (a ubiquitous linkage in drug molecules) or other esters. Alternatively, it can undergo direct amidation.
The strategic, sequential manipulation of these three groups allows for the divergent synthesis of a library of compounds from a single, common intermediate, making this compound an asset in discovery chemistry programs. Its utility is conceptually similar to other highly functionalized building blocks used in pharmaceutical R&D, such as Methyl 3-fluoro-2-nitrobenzoate[13].
Conclusion
This compound is a highly functionalized aromatic compound with substantial, albeit underexplored, potential. While detailed information on its physical properties and synthesis is not abundant in academic literature, its chemical nature allows for the confident design of synthetic and handling protocols. Its true strength is its role as a versatile building block, offering three distinct and orthogonally reactive functional groups. For researchers in drug discovery and complex molecule synthesis, this compound represents a valuable starting point for creating novel molecular architectures.
References
- 1. 172899-78-4 this compound AKSci 7034AJ [aksci.com]
- 2. This compound | 172899-78-4 [chemicalbook.com]
- 3. aldlab-chemicals_this compound [aldlab.com]
- 4. aksci.com [aksci.com]
- 5. This compound - CAS:172899-78-4 - Sunway Pharm Ltd [3wpharm.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. southalabama.edu [southalabama.edu]
- 10. aiinmr.com [aiinmr.com]
- 11. rsc.org [rsc.org]
- 12. Methyl 3-formyl-2-nitrobenzoate | 138229-59-1 [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of Methyl 3-formyl-5-nitrobenzoate
Abstract
This technical guide provides a comprehensive overview of methyl 3-formyl-5-nitrobenzoate, a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. While direct literature on this specific isomer is emerging, this document synthesizes information from closely related analogues and established chemical principles to offer a detailed exploration of its molecular structure, plausible synthetic routes, and prospective applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this trifunctional arene in the design and synthesis of novel bioactive molecules.
Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds
Aromatic compounds bearing multiple, distinct functional groups are of paramount importance in the field of drug discovery and development. The specific arrangement of electron-withdrawing and reactive moieties on a benzene ring can impart unique chemical properties, enabling selective transformations and the construction of complex molecular architectures. This compound, with its ester, aldehyde, and nitro functionalities, represents a strategically valuable scaffold. The electron-withdrawing nature of the nitro and ester groups significantly influences the reactivity of the aromatic ring and the formyl group, opening avenues for a diverse range of chemical modifications. Although its isomer, methyl 3-formyl-2-nitrobenzoate, is a known intermediate in the synthesis of PARP inhibitors like Niraparib, the 5-nitro isomer remains a less explored yet equally promising entity.[1][2][3] This guide aims to provide a foundational understanding of its chemical character to stimulate further investigation and application.
Physicochemical Properties and Safety Considerations
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some of this data is available from commercial suppliers, comprehensive experimental validation may be required.
| Property | Value | Source |
| CAS Number | 172899-78-4 | [4] |
| Molecular Formula | C₉H₇NO₅ | [4] |
| Molecular Weight | 209.16 g/mol | [4] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water. | Inferred from related compounds |
Safety and Handling: As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Nitro compounds can be toxic and may cause skin and eye irritation. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Elucidation of the Molecular Structure: A Spectroscopic Approach
While a publicly available, comprehensive set of spectra for this compound is not readily found, we can predict the key spectroscopic features based on the analysis of its functional groups and data from closely related compounds such as methyl 3-nitrobenzoate and other isomers.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be highly informative due to the asymmetry of the molecule. We anticipate four distinct signals: one for the methyl ester protons and three for the aromatic protons.
-
Methyl Protons (-OCH₃): A singlet integrating to 3H, likely appearing around δ 3.9-4.0 ppm.
-
Aromatic Protons (Ar-H): Three distinct signals in the downfield region (δ 8.0-9.0 ppm), each integrating to 1H. The strong deshielding is due to the cumulative electron-withdrawing effects of the nitro, formyl, and ester groups. The proton situated between the formyl and nitro groups is expected to be the most downfield.
-
Aldehyde Proton (-CHO): A singlet integrating to 1H, appearing significantly downfield, likely in the range of δ 10.0-10.5 ppm.
¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to each unique carbon atom in the molecule.
-
Methyl Carbon (-OCH₃): A signal in the upfield region, around δ 52-54 ppm.[7]
-
Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 120-150 ppm). The carbon atoms directly attached to the electron-withdrawing groups (C-NO₂, C-CHO, and C-COOCH₃) will be significantly deshielded. The carbon of the nitro-substituted position is expected around δ 148 ppm.[6]
-
Ester Carbonyl Carbon (C=O): A signal in the range of δ 163-166 ppm.[7]
-
Aldehyde Carbonyl Carbon (C=O): A highly deshielded signal, expected to appear around δ 188-192 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.
-
C=O Stretching (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C=O Stretching (Aldehyde): Another strong absorption, typically found around 1700-1715 cm⁻¹.
-
N-O Stretching (Nitro): Two distinct, strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.
-
C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretching (Aldehyde): Two characteristic weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-O Stretching (Ester): Strong bands in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 209. Key fragmentation patterns would likely involve:
-
Loss of the methoxy group (-OCH₃): A prominent peak at m/z = 178.
-
Loss of the formyl group (-CHO): A peak at m/z = 180.
-
Loss of the nitro group (-NO₂): A peak at m/z = 163.
-
Loss of the carbomethoxy group (-COOCH₃): A peak at m/z = 150.[8]
Synthetic Pathways: A Proposed Approach
Figure 1: Proposed two-step synthesis of this compound.
Step 1: Esterification of 3-Formylbenzoic Acid
The initial step involves the Fischer esterification of 3-formylbenzoic acid with methanol in the presence of a catalytic amount of strong acid, typically sulfuric acid.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 3-formylbenzoic acid (1.0 eq).
-
Add an excess of methanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with cooling.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 3-formylbenzoate, which can be purified by column chromatography if necessary.
Step 2: Nitration of Methyl 3-formylbenzoate
The subsequent step is the electrophilic aromatic substitution to introduce the nitro group. Both the formyl and the methyl ester groups are meta-directing deactivators. Therefore, the nitration is expected to occur at the C5 position, which is meta to both existing substituents.[9]
Protocol:
-
In a round-bottom flask, dissolve methyl 3-formylbenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of methyl 3-formylbenzoate, maintaining the reaction temperature below 10-15 °C.[10]
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Reactivity and Applications in Drug Discovery
The trifunctional nature of this compound makes it a highly versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the context of medicinal chemistry.
Figure 2: Reactivity and potential applications of this compound.
Key Chemical Transformations
-
Selective Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.[11] This transformation provides a key amino-substituted intermediate that can be further functionalized.
-
Reactivity of the Formyl Group: The aldehyde functionality is a versatile handle for numerous reactions, including:
-
Reductive amination to introduce substituted amino groups.
-
Wittig and related olefination reactions to form carbon-carbon double bonds.
-
Condensation reactions with active methylene compounds or amines to construct heterocyclic rings.
-
-
Hydrolysis of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, offering another point for modification, such as amide bond formation.[12]
Potential as a Building Block for Bioactive Molecules
Given the utility of its isomers, this compound is a promising starting material for the synthesis of various classes of therapeutic agents.
-
Kinase Inhibitors: Many small molecule kinase inhibitors feature a substituted aromatic core. The functional handles on this compound allow for the systematic elaboration of side chains to target the ATP-binding site of various kinases.[5]
-
PARP Inhibitor Analogues: The structural similarity to intermediates used in the synthesis of PARP inhibitors suggests that this isomer could be employed to generate novel analogues with potentially different pharmacological profiles.[2]
-
Synthesis of Novel Heterocycles: The combination of the formyl group and a latent amino group (via nitro reduction) makes this molecule an excellent precursor for the synthesis of a variety of fused and unfused heterocyclic systems, which are privileged scaffolds in medicinal chemistry.
Conclusion
This compound is a chemical entity with considerable untapped potential in organic synthesis and drug discovery. Its trifunctional nature, combined with the specific electronic effects of its substituents, offers a unique platform for the construction of complex and potentially bioactive molecules. While a comprehensive body of literature dedicated to this specific isomer is yet to be established, this guide provides a solid foundation for its synthesis, characterization, and application by drawing parallels with closely related compounds. It is our hope that this document will serve as a catalyst for further research into the chemistry and utility of this promising building block.
References
- 1. quora.com [quora.com]
- 2. Methyl 3-formyl-2-nitrobenzoate | 138229-59-1 [chemicalbook.com]
- 3. Methyl 3-formyl-2-nitrobenzoate | C9H7NO5 | CID 44549250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aldlab-chemicals_this compound [aldlab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. aiinmr.com [aiinmr.com]
- 8. 4-ホルミル-3-ニトロ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to the Physical Characteristics of Methyl 3-formyl-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the physical characteristics of Methyl 3-formyl-5-nitrobenzoate (CAS No. 172899-78-4), a key organic intermediate. While comprehensive experimental data for this specific molecule is not widely available in public literature, this document synthesizes known information with theoretical predictions based on its functional groups and comparisons with analogous, well-characterized compounds. The guide covers its molecular structure, appearance, and predicted solubility, alongside a thorough discussion of its expected spectroscopic properties. Standard methodologies for the experimental determination of these characteristics are also detailed to provide a framework for laboratory investigation. This document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug development.
Introduction
This compound is a substituted aromatic compound featuring a methyl ester, a formyl (aldehyde), and a nitro group attached to a benzene ring. This trifunctional nature makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, informing decisions on reaction conditions, purification methods, and storage.
This guide provides a detailed overview of the known and predicted physical characteristics of this compound, addressing the current gaps in publicly available data through reasoned scientific extrapolation.
Molecular Structure and Properties
The structural and fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 172899-78-4 | [1] |
| Molecular Formula | C₉H₇NO₅ | [2] |
| Molecular Weight | 209.16 g/mol | [2][3] |
| Appearance | Pale-yellow to yellow-brown solid | [2] |
The molecular structure, depicted below, is key to understanding its physical and chemical behavior. The presence of the electron-withdrawing nitro and formyl groups, and the methyl ester, significantly influences the electron density of the aromatic ring and the molecule's overall polarity.
Figure 1: 2D structure of this compound.
Physical State and Thermal Properties
This compound is a pale-yellow to yellow-brown solid at room temperature.[2]
Melting and Boiling Points: As of this writing, specific experimental data for the melting and boiling points of this compound are not available in the public domain.[2] However, we can make some informed predictions based on related structures. For comparison, Methyl 3-nitrobenzoate has a melting point of 78-80 °C and a boiling point of 279 °C.[4][5] The addition of a formyl group to the aromatic ring would be expected to increase the molecule's polarity and potential for intermolecular interactions (dipole-dipole), which would likely result in a higher melting point compared to Methyl 3-nitrobenzoate. The boiling point would also be expected to be higher due to the increased molecular weight and polarity.
Experimental Determination of Melting Point: A standard and reliable method for determining the melting point of a solid organic compound is the capillary melting point technique.
Protocol for Capillary Melting Point Determination:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., within 1-2 °C) is indicative of a pure compound.
Solubility Profile
Specific solubility data for this compound is not currently available.[2] However, its molecular structure allows for a qualitative prediction of its solubility in common laboratory solvents.
-
Water: Due to its largely nonpolar aromatic ring and the presence of the methyl ester, it is expected to be insoluble or only very slightly soluble in water.[4]
-
Polar Aprotic Solvents: It is likely to be soluble in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), owing to the presence of the polar nitro, formyl, and ester groups.
-
Chlorinated Solvents: Good solubility is expected in chlorinated solvents like dichloromethane and chloroform.
-
Alcohols: It is expected to have some solubility in alcohols like methanol and ethanol.[4]
Experimental Determination of Solubility: A simple qualitative test for solubility can be performed as follows:
-
Add approximately 10 mg of this compound to a test tube.
-
Add 1 mL of the solvent to be tested.
-
Agitate the mixture and observe if the solid dissolves completely.
-
If the solid does not dissolve at room temperature, the mixture can be gently warmed to assess temperature-dependent solubility.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a publicly available, fully characterized spectrum for this specific compound is not available, we can predict the key features of its NMR and IR spectra based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the formyl proton, and the methyl ester protons.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the downfield region (typically δ 7.5-9.0 ppm). Due to the electron-withdrawing effects of the nitro and formyl groups, these protons will be significantly deshielded. They are expected to appear as distinct multiplets, with their specific chemical shifts and coupling patterns determined by their positions relative to the substituents.
-
Formyl Proton (-CHO): The aldehyde proton is highly deshielded and is expected to appear as a singlet in the far downfield region, typically around δ 10.0 ppm.
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet in the upfield region, likely around δ 4.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region for the ester carbonyl (around δ 165 ppm) and the aldehyde carbonyl (around δ 190 ppm).
-
Aromatic Carbons: The six carbons of the benzene ring will show signals in the range of δ 120-150 ppm. The carbons directly attached to the electron-withdrawing groups will be the most deshielded.
-
Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the upfield region, typically around δ 53 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for its functional groups.
-
C=O Stretching (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.
-
C=O Stretching (Aldehyde): A strong absorption band is expected around 1700-1720 cm⁻¹. This may appear as a distinct peak or as a shoulder on the ester carbonyl peak.
-
N-O Stretching (Nitro): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.
-
C-H Stretching (Aromatic): Weak to medium absorption bands are expected just above 3000 cm⁻¹.
-
C-H Stretching (Aldehyde): A characteristic weak to medium absorption is expected around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C-O Stretching (Ester): A strong absorption band is expected in the region of 1200-1300 cm⁻¹.
-
C-H Bending (Aromatic): Out-of-plane bending vibrations for the substituted benzene ring will appear in the fingerprint region (below 900 cm⁻¹).
The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a novel or sparsely documented compound like this compound.
Figure 2: Experimental workflow for physical characterization.
Conclusion
This technical guide has provided a comprehensive overview of the known and predicted physical characteristics of this compound. While there are notable gaps in the publicly available experimental data for this compound, a reasoned analysis based on its molecular structure and comparison with analogous compounds allows for a robust set of predicted properties. The detailed experimental protocols provided herein offer a clear path for researchers to obtain empirical data and further contribute to the collective understanding of this important synthetic intermediate. As the use of this compound continues to grow, it is anticipated that a more complete, experimentally verified dataset will become available.
References
The Stability and Storage of Methyl 3-formyl-5-nitrobenzoate: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the stability and storage of Methyl 3-formyl-5-nitrobenzoate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity of this critical reagent.
Executive Summary: Understanding the Molecule
This compound is a trifunctional aromatic compound featuring a methyl ester, a formyl (aldehyde) group, and a nitro group. This unique combination of functional groups dictates its reactivity and, consequently, its stability profile. The electron-withdrawing nature of the nitro and formyl groups deactivates the aromatic ring, influencing its susceptibility to electrophilic substitution.[1][2] However, the aldehyde and ester functionalities introduce vulnerabilities to specific degradation pathways, which must be carefully managed to preserve the compound's purity and efficacy in downstream applications. This guide will elucidate these vulnerabilities and provide robust protocols for storage and stability assessment.
Core Chemical Properties and Inherent Stability
The inherent stability of this compound is a balance of the stabilizing effect of the aromatic ring and the reactivity of its functional groups. Aromatic nitro compounds are known for their recalcitrance to oxidative degradation due to the electron-withdrawing nature of the nitro group, which stabilizes the benzene ring.[2]
Table 1: Physicochemical Properties of Related Compounds
| Property | Methyl 3-nitrobenzoate | 3-Formyl-5-nitrobenzoic acid |
| Molecular Formula | C₈H₇NO₄[3] | C₈H₅NO₅[4] |
| Molecular Weight | 181.15 g/mol [3][5] | 195.13 g/mol [4] |
| Melting Point | 78-80 °C[3] | Not available |
| Boiling Point | 279 °C[3] | Not available |
| Appearance | White to light yellow powder/crystal[6] | Not available |
Potential Degradation Pathways: A Mechanistic Perspective
Understanding the potential degradation pathways is crucial for developing effective storage and handling strategies. For this compound, the primary concerns are oxidation, hydrolysis, thermal decomposition, and photodecomposition.
Oxidation of the Formyl Group
The aldehyde functionality is susceptible to oxidation, which would convert the formyl group to a carboxylic acid, yielding Methyl 3-carboxy-5-nitrobenzoate. This is a common degradation pathway for aldehydes and can be initiated by atmospheric oxygen, particularly in the presence of light or metal catalysts.
Hydrolysis of the Methyl Ester
The methyl ester group can undergo hydrolysis, especially in the presence of moisture and either acidic or basic conditions, to yield 3-formyl-5-nitrobenzoic acid and methanol.[7][8] While the compound is a solid, adsorbed moisture can facilitate this process over time. The rate of hydrolysis is influenced by pH and temperature.[9]
Thermal Decomposition
Aromatic nitro compounds can undergo exothermic decomposition at elevated temperatures.[10] Studies on nitrobenzoic acid isomers have shown that decomposition can occur in the range of 120-200°C, involving the loss of the nitro group.[10] While this compound is expected to be relatively stable at ambient temperatures, prolonged exposure to heat should be avoided.
Photodecomposition
Aromatic aldehydes and nitro compounds are known to be photosensitive.[11][12][13] Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. This can include oxidation of the aldehyde or reactions involving the nitro group.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways outlined above, the following storage and handling protocols are recommended:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage to minimize the rates of all potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.
-
Light: Protect from light by storing in an amber glass vial or other opaque container.
-
Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis of the ester.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and excessive heat.[5]
Experimental Workflow: Stability Assessment through Forced Degradation Studies
A forced degradation study is essential to identify likely degradation products and to develop a stability-indicating analytical method.[12][14] This involves subjecting the compound to stress conditions that accelerate its decomposition.
Protocol for Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample, using a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is typically suitable for analyzing aromatic nitro compounds.[15][16][17]
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should be validated to ensure it can separate the parent compound from all significant degradation products.
Visualization of Key Processes
Logical Flow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways for this compound.
Conclusion
The stability of this compound is governed by the interplay of its three functional groups. While the nitroaromatic core provides a degree of stability, the aldehyde and methyl ester moieties are susceptible to oxidation and hydrolysis, respectively. Additionally, the potential for thermal and photolytic degradation necessitates careful control of storage conditions. By implementing the recommended storage protocols and utilizing systematic stability testing, researchers can ensure the integrity of this valuable chemical intermediate, thereby safeguarding the reliability and reproducibility of their scientific endeavors.
References
- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 3-Formyl-5-nitrobenzoic acid | C8H5NO5 | CID 72214858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Methyl 3-Nitrobenzoate | 618-95-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. quora.com [quora.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. zenodo.org [zenodo.org]
- 10. scielo.br [scielo.br]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Patterns of Substituted Benzaldehydes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive examination of the principles governing electrophilic aromatic substitution (EAS) on benzaldehyde and its derivatives. Benzaldehyde, a cornerstone building block in pharmaceutical and chemical synthesis, presents a unique electronic profile that dictates the regiochemical outcome of substitution reactions. This document moves beyond rudimentary textbook descriptions to offer a nuanced, mechanistically-grounded understanding of its reactivity. We will dissect the electronic interplay of the aldehyde functionality, analyze its directing effects, and explore how additional substituents on the aromatic ring modulate these patterns. This guide synthesizes theoretical principles with practical, field-proven experimental protocols, offering researchers the predictive power necessary to design and execute complex synthetic strategies with precision.
The Fundamentals of Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a foundational reaction class in organic chemistry wherein an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] The aromatic ring, with its delocalized π-electron system, acts as a nucleophile, attacking the electron-deficient electrophile.[1] The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The subsequent loss of a proton from this intermediate restores the aromaticity of the ring, yielding the substituted product.
The rate and regioselectivity of EAS are profoundly influenced by the nature of the substituents already present on the aromatic ring.[2] These substituents can either donate or withdraw electron density, thereby altering the nucleophilicity of the ring and stabilizing or destabilizing the critical arenium ion intermediate.[2][3]
The Directing Influence of the Aldehyde Group
The aldehyde group (-CHO) is a powerful modulator of both the reactivity and selectivity of the benzene ring in EAS reactions. Its influence is rooted in its distinct electronic properties.
A Deactivating Group: Reduced Ring Reactivity
The aldehyde functionality is classified as a deactivating group, meaning that benzaldehyde undergoes electrophilic aromatic substitution at a significantly slower rate than unsubstituted benzene.[4][5][6] This deactivation arises from the electron-withdrawing nature of the carbonyl group. The oxygen atom, being more electronegative than carbon, polarizes the C=O double bond, creating a partial positive charge on the carbonyl carbon.[7] This positive character pulls electron density from the aromatic ring through both inductive and resonance effects, reducing the ring's overall nucleophilicity and making it less reactive towards incoming electrophiles.[5][8]
Caption: Resonance delocalization in benzaldehyde pulls electron density from the ring.
A Meta-Director: The Rationale for Regioselectivity
The deactivating nature of the aldehyde group also dictates the position of substitution. The -CHO group is a meta-director.[8][9] This is not because it actively favors the meta position, but rather because it deactivates the ortho and para positions to a much greater extent.[10]
The underlying cause is the stability of the intermediate sigma complex. When an electrophile attacks at the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the aldehyde group.[3][11] This arrangement is highly unfavorable as it juxtaposes the positive charge of the arenium ion with the partial positive charge of the electron-withdrawing carbonyl carbon, leading to significant electrostatic repulsion and destabilization.[3][11]
In contrast, when the attack occurs at the meta position, the positive charge in the sigma complex is never placed on the carbon bearing the aldehyde substituent.[3] While all positions are deactivated, the meta position is the "least bad" option, possessing a lower activation energy for substitution.
Caption: Mechanistic rationale for meta-direction in EAS of benzaldehyde.
Common EAS Reactions of Substituted Benzaldehydes
Nitration
The nitration of benzaldehyde is a classic and industrially significant example of its EAS reactivity. Treatment with a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) electrophile.[12] The reaction overwhelmingly favors the formation of the meta-isomer.[13][14]
| Isomer | Typical Yield (%) |
| 3-Nitrobenzaldehyde (meta) | ~72%[13][14] |
| 2-Nitrobenzaldehyde (ortho) | ~19%[13][14] |
| 4-Nitrobenzaldehyde (para) | ~9%[13][14] |
While the meta product dominates, the formation of a non-trivial amount of the ortho isomer has been a subject of investigation. Some evidence suggests that a portion of the ortho product may arise from an alternative mechanism involving the coordination of the nitronium ion with the aldehyde's carbonyl oxygen, followed by an internal rearrangement.[15] Reaction conditions, such as a higher concentration of nitric acid, can be manipulated to slightly increase the ortho-to-meta product ratio.[16]
Halogenation
Halogenation of benzaldehyde, such as chlorination or bromination, requires a Lewis acid catalyst (e.g., FeCl₃, FeBr₃, AlCl₃) to polarize the halogen molecule and generate a sufficiently strong electrophile. Consistent with the directing effect of the aldehyde group, the primary product is the meta-substituted halobenzaldehyde.[17] For instance, chlorination in the presence of anhydrous ferric chloride yields m-chlorobenzaldehyde.[17] It is critical to note that in the absence of a Lewis acid catalyst, halogenation can occur at the aldehydic C-H bond, leading to the formation of a benzoyl halide.[17][18]
Friedel-Crafts Alkylation and Acylation
Benzaldehyde does not typically undergo Friedel-Crafts alkylation or acylation reactions.[19] The strong deactivating nature of the aldehyde group makes the ring too electron-poor to react with the relatively weak electrophiles generated (carbocations or acylium ions). Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction readily complexes with the lone pair of electrons on the carbonyl oxygen.[19] This complexation further enhances the electron-withdrawing effect of the aldehyde group, adding another layer of deactivation and effectively shutting down the reaction. While some Friedel-Crafts-type reactions have been reported under extremely harsh acidic conditions, they are not synthetically viable routes.[20][21]
The Influence of a Second Substituent
In drug development and advanced synthesis, monosubstituted benzaldehydes are often just the starting point. The presence of a second substituent introduces a layer of complexity where directing effects can be either cooperative or competitive.
-
Activator Dominance: When a strong or moderately activating group (e.g., -OH, -OR, -NH₂, -alkyl) is present on the ring alongside the aldehyde, its ortho, para-directing influence will almost always dominate the aldehyde's meta-directing effect.[5][22] The activating group enriches the ortho and para positions with electron density, making them overwhelmingly the preferred sites of electrophilic attack. For example, in the halogenation of 4-hydroxybenzaldehyde, substitution will occur at the positions ortho to the powerfully activating hydroxyl group (C3 and C5).
-
Competing Deactivators: If two deactivating groups are present, the incoming electrophile will typically substitute at the position that is meta to both, if available. If not, the directing effect of the less deactivating group may take precedence. Steric hindrance also becomes a critical factor, with substitution being disfavored at sterically crowded positions.
Caption: Decision tree for predicting EAS regioselectivity on disubstituted benzaldehydes.
Experimental Protocol: Synthesis of 3-Nitrobenzaldehyde
This protocol details a standard laboratory procedure for the nitration of benzaldehyde. It is a highly exothermic reaction that requires strict temperature control for both safety and selectivity.
Disclaimer: This procedure involves highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. The reaction must be performed in a well-ventilated fume hood.
Materials:
-
Benzaldehyde (freshly distilled, 10.6 g, 100 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%, 89 mL)
-
Fuming Nitric Acid (HNO₃, ~90%, 45 mL)
-
tert-Butyl methyl ether (TBME)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Toluene
-
Petroleum Ether (60-80 °C)
-
Ice
Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Internal thermometer
-
Addition funnel with pressure equalization
-
Ice bath
-
Büchner funnel and suction flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In the 500 mL three-neck flask, place the concentrated H₂SO₄ (89 mL).[23][24] Begin stirring and cool the flask in a large ice bath.
-
Slowly and carefully add the fuming HNO₃ (45 mL) to the sulfuric acid via the addition funnel.[23] The rate of addition should be controlled to ensure the internal temperature of the mixture does not exceed 10 °C.
-
Nitration Reaction: Once the nitrating mixture is prepared and cooled, begin the dropwise addition of benzaldehyde (10.6 g) from the addition funnel.[23][24] Meticulously maintain the internal reaction temperature between 5-15 °C throughout the addition process. This step may take approximately one hour.[25]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[23][24]
-
Work-up and Isolation: Pour the reaction mixture slowly and with stirring onto a large beaker containing ~500 g of crushed ice.[24] A yellow precipitate (the crude product) will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water.[24]
-
Purification: Dissolve the humid crude product in ~125 mL of TBME and transfer it to a separatory funnel.[23] Wash the organic layer with ~125 mL of a 5% NaHCO₃ solution to neutralize any residual acid.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.[23]
-
Recrystallization: Dissolve the resulting solid residue in a minimal amount of hot toluene.[23][24] While cooling in an ice bath, add approximately double the volume of petroleum ether in portions to induce crystallization.
-
Collect the purified, light-yellow crystals of 3-nitrobenzaldehyde by vacuum filtration and dry them in a desiccator.[23][24] The expected melting point is 58 °C.[26]
Conclusion
A thorough understanding of the electronic effects governing electrophilic aromatic substitution is paramount for any scientist engaged in the synthesis of aromatic compounds. The benzaldehyde scaffold, with its deactivating and meta-directing aldehyde group, serves as an exemplary system for these principles. By mastering the concepts of activation, deactivation, and competing directing effects, researchers can move from empirical observation to rational design. This predictive capability is invaluable in the fields of medicinal chemistry and materials science, where the precise placement of functional groups on an aromatic core is critical to achieving desired biological activity or material properties.
References
- 1. Directing Effects | ChemTalk [chemistrytalk.org]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 6. scribd.com [scribd.com]
- 7. ncert.nic.in [ncert.nic.in]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Explain the nitration of benzaldehyde from the chapter aldehydes ketones .. [askfilo.com]
- 13. benchchem.com [benchchem.com]
- 14. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. quora.com [quora.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]
- 23. 3-Nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 24. Making sure you're not a bot! [oc-praktikum.de]
- 25. benchchem.com [benchchem.com]
- 26. prepchem.com [prepchem.com]
Methodological & Application
Synthesis of Methyl 3-formyl-5-nitrobenzoate: A Protocol for the Formylation of a Deactivated Aromatic System
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of Methyl 3-formyl-5-nitrobenzoate, a valuable bifunctional building block in medicinal chemistry and materials science. The protocol focuses on the direct formylation of methyl 3-nitrobenzoate, a challenging substrate due to the presence of two strongly electron-withdrawing groups. We detail a robust methodology based on the Vilsmeier-Haack reaction, outlining the mechanistic rationale, a detailed step-by-step experimental procedure, safety considerations, and purification techniques. This document is intended to equip researchers with the practical knowledge required to successfully perform this challenging transformation.
Introduction and Theoretical Framework
This compound is a key synthetic intermediate possessing three distinct functional groups: a methyl ester, a nitro group, and an aldehyde. This unique arrangement allows for sequential, regioselective modifications, making it a highly sought-after precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).
The primary challenge in synthesizing this molecule from methyl 3-nitrobenzoate lies in the severe deactivation of the aromatic ring. The methyl ester (-COOCH₃) and the nitro group (-NO₂) are both powerful electron-withdrawing groups, which significantly reduce the nucleophilicity of the benzene ring.[1][2] This deactivation makes standard electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, exceptionally difficult.[3]
Both substituents are meta-directing. In methyl 3-nitrobenzoate, the C5 position is meta to both the ester at C1 and the nitro group at C3, making it the sole, electronically favored site for substitution. This inherent regioselectivity is advantageous, but overcoming the high activation energy for the reaction is the principal obstacle.
To achieve this transformation, the Vilsmeier-Haack reaction is employed. This reaction utilizes a Vilsmeier reagent, a mild electrophile, which is typically effective on electron-rich aromatic systems.[4][5] The Vilsmeier reagent, a substituted chloroiminium ion, is generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[6][7] While the reagent is a weaker electrophile compared to those used in Friedel-Crafts reactions, its application under forcing conditions (elevated temperature and extended reaction time) can successfully drive the formylation of even deactivated substrates.
Mechanism of the Vilsmeier-Haack Reaction:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a chlorophosphate anion to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]
-
Electrophilic Aromatic Substitution: The deactivated π-system of methyl 3-nitrobenzoate attacks the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized sigma complex.
-
Aromatization and Hydrolysis: A base (such as DMF) removes a proton to restore aromaticity, yielding an iminium salt intermediate. Subsequent aqueous workup and hydrolysis convert this intermediate into the final aldehyde product, this compound.[4]
Materials and Methods
2.1 Reagents and Materials
Proper handling and disposal of all chemicals are paramount. Always consult the latest Safety Data Sheet (SDS) before use.
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Key Hazards |
| Methyl 3-nitrobenzoate | 618-95-1 | C₈H₇NO₄ | 181.15 | May cause allergic skin reaction.[8][9] |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 | Corrosive, causes severe burns, reacts violently with water. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Harmful if inhaled or in contact with skin, suspected teratogen. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Skin and eye irritant, suspected carcinogen. |
| Sodium Acetate (NaOAc) | 127-09-3 | C₂H₃NaO₂ | 82.03 | General chemical, handle with care. |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable liquid and vapor, eye irritant. |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Flammable liquid and vapor, skin and respiratory irritant. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | General chemical, handle with care. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |
2.2 Equipment
-
Three-neck round-bottom flask with magnetic stirrer and reflux condenser
-
Dropping funnel
-
Nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Ice-water bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Workflow Diagram
Caption: Workflow for the Vilsmeier-Haack formylation of methyl 3-nitrobenzoate.
Step-by-Step Experimental Protocol
4.1. Preparation of the Vilsmeier Reagent
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
To the flask, add N,N-dimethylformamide (DMF, 40 mL). Cool the flask in an ice-water bath to 0-5 °C.
-
Charge the dropping funnel with phosphorus oxychloride (POCl₃, 1.5 eq).
-
Add the POCl₃ dropwise to the stirred DMF over 30-40 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.
4.2. Formylation Reaction
-
In a separate beaker, dissolve methyl 3-nitrobenzoate (1.0 eq) in a minimal amount of DMF (approx. 10 mL).
-
Add the substrate solution to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Remove the ice bath and replace it with a heating mantle. Slowly heat the reaction mixture to 90-100 °C.
-
Maintain this temperature for 12-18 hours, stirring under a nitrogen atmosphere.
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), checking for the consumption of the starting material.
4.3. Hydrolysis and Work-up
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a large beaker (1 L), prepare a mixture of crushed ice and water (approx. 400 g).
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This is an exothermic process.
-
Prepare a solution of sodium acetate (NaOAc, 3.0 eq) in water (100 mL). Add this solution to the quenched reaction mixture to buffer the pH.
-
Gently heat the resulting slurry to approximately 60 °C for 1 hour to ensure complete hydrolysis of the iminium salt intermediate to the aldehyde.
-
Cool the mixture to room temperature.
4.4. Extraction and Purification
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude residue should be purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and increasing to 20% EtOAc) to isolate the pure this compound.
-
Combine the pure fractions, remove the solvent in vacuo, and dry the final product to a constant weight. The product is expected to be a pale yellow or off-white solid.
Safety and Handling Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing HCl gas. Handle only in a well-ventilated fume hood while wearing chemical-resistant gloves, a lab coat, and splash goggles or a face shield.
-
N,N-Dimethylformamide (DMF): A potential skin and respiratory irritant and is classified as a reproductive toxin. Avoid inhalation and skin contact.
-
General Precautions: The reaction should be conducted under an inert atmosphere of nitrogen or argon to prevent moisture from interfering with the Vilsmeier reagent. The initial formation of the Vilsmeier reagent and the subsequent quenching of the reaction are highly exothermic and require careful temperature control.
References
- 1. aiinmr.com [aiinmr.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. chemicalbook.com [chemicalbook.com]
Synthesis of Methyl 3-formyl-5-nitrobenzoate: A Detailed Application Note and Protocol for Laboratory-Scale Preparation
Introduction
Methyl 3-formyl-5-nitrobenzoate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its trifunctional nature, featuring an ester, a formyl group, and a nitro group, allows for a diverse range of chemical transformations. This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound. The presented multi-step synthesis is designed to be robust and reproducible, starting from commercially available reagents. The chosen synthetic pathway involves the initial preparation of 3-methyl-5-nitrobenzoic acid, followed by the selective oxidation of the methyl group to a formyl group, and concluding with the esterification of the carboxylic acid. Each step has been carefully selected to ensure high yields and purity of the intermediates and the final product. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this important chemical entity.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a three-step process, as illustrated in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 3-Methyl-5-nitrobenzoic Acid
The initial step involves the selective oxidation of one methyl group of 3,5-dimethylnitrobenzene to a carboxylic acid using potassium permanganate.
Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3,5-Dimethylnitrobenzene | 151.16 | 30 g | 0.198 | Starting material |
| Potassium permanganate (KMnO₄) | 158.03 | 62.7 g | 0.396 | Oxidizing agent |
| Pyridine | 79.10 | 400 mL | - | Solvent |
| Water | 18.02 | 250 mL + 150 mL | - | Solvent and for washing |
| Sodium metabisulfite (NaHSO₃) | 104.06 | A few drops | - | For decolorizing |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - | For acidification |
| Ethyl acetate | 88.11 | 3 x 120 mL | - | Extraction solvent |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |
Procedure:
-
To a stirred solvent mixture of pyridine (400 mL) and water (250 mL) in a round-bottom flask, add 3,5-dimethylnitrobenzene (30 g, 0.198 mol).
-
Heat the mixture to 80°C.
-
Add potassium permanganate (62.7 g, 0.396 mol) in portions over 45 minutes, maintaining the temperature between 85°C and 90°C.
-
Continue heating and stirring at this temperature for an additional 1.75 hours.
-
Filter the hot reaction mixture through a pad of diatomaceous earth and wash the filter cake with hot water (150 mL).
-
If the filtrate is pink, decolorize it by adding a few drops of sodium metabisulfite solution.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the residue in water (250 mL) and extract with diethyl ether (2 x 90 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.
-
Extract the product with ethyl acetate (3 x 120 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography or recrystallization to afford 3-methyl-5-nitrobenzoic acid.[1]
Expected Yield: Approximately 40%.
Characterization:
-
Melting Point: 171-172°C[1]
-
¹H NMR (DMSO-d6): δ 2.51 (s, 3H), 8.17 (s, 1H), 8.30 (t, 1H), 8.42 (t, 1H), 13.58 (br s, 1H).[1]
Part 2: Synthesis of 3-Formyl-5-nitrobenzoic Acid
This part of the synthesis involves a two-step process: benzylic bromination of the methyl group followed by oxidation to the aldehyde.
Step 2a: Benzylic Bromination to 3-(Bromomethyl)-5-nitrobenzoic Acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Methyl-5-nitrobenzoic acid | 181.15 | 10 g | 0.055 | Starting material |
| N-Bromosuccinimide (NBS) | 177.98 | 10.8 g | 0.061 | Brominating agent[2][3][4][5][6] |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.9 g | 0.0055 | Radical initiator |
| Carbon tetrachloride (CCl₄) | 153.82 | 200 mL | - | Solvent |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-5-nitrobenzoic acid (10 g, 0.055 mol) in carbon tetrachloride (200 mL).
-
Add N-Bromosuccinimide (10.8 g, 0.061 mol) and AIBN (0.9 g, 0.0055 mol) to the solution.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3-(bromomethyl)-5-nitrobenzoic acid, which can be used in the next step without further purification.
Step 2b: Oxidation to 3-Formyl-5-nitrobenzoic Acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-(Bromomethyl)-5-nitrobenzoic acid | 260.04 | (from previous step) | ~0.055 | Starting material |
| Silver nitrate (AgNO₃) | 169.87 | 10.3 g | 0.061 | Oxidizing agent[7][8][9][10][11] |
| Acetonitrile | 41.05 | 150 mL | - | Solvent |
| Water | 18.02 | 50 mL | - | Solvent |
Procedure:
-
Dissolve the crude 3-(bromomethyl)-5-nitrobenzoic acid in a mixture of acetonitrile (150 mL) and water (50 mL) in a round-bottom flask.
-
Add silver nitrate (10.3 g, 0.061 mol) to the solution.
-
Stir the mixture at room temperature overnight.
-
Filter off the precipitated silver bromide.
-
Remove the acetonitrile from the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent to yield 3-formyl-5-nitrobenzoic acid.[12]
Characterization (of 3-Formyl-5-nitrobenzoic acid):
Part 3: Esterification to this compound
The final step is the Fischer esterification of the synthesized 3-formyl-5-nitrobenzoic acid.
Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Formyl-5-nitrobenzoic acid | 195.13 | 5 g | 0.0256 | Starting material |
| Methanol (anhydrous) | 32.04 | 100 mL | - | Reagent and solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1 mL | - | Catalyst |
| Saturated sodium bicarbonate solution | - | As needed | - | For neutralization |
| Diethyl ether | 74.12 | As needed | - | Extraction solvent |
| Anhydrous sodium sulfate | 142.04 | As needed | - | Drying agent |
Procedure:
-
In a round-bottom flask, suspend 3-formyl-5-nitrobenzoic acid (5 g, 0.0256 mol) in anhydrous methanol (100 mL).
-
Carefully add concentrated sulfuric acid (1 mL) to the suspension.
-
Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Expected Characterization of Final Product:
-
Molecular Formula: C₉H₇NO₅
-
Molecular Weight: 209.16
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Potassium Permanganate: Strong oxidizing agent. Avoid contact with combustible materials.
-
Pyridine: Flammable and toxic. Handle with care.
-
Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care and add reagents slowly to avoid splashing.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent.[2][3][4][5][6] Avoid inhalation of dust and contact with skin and eyes.
-
Azobisisobutyronitrile (AIBN): Thermally unstable and can decompose exothermically. Store in a cool place.
-
Carbon Tetrachloride: Toxic and carcinogenic. Use with extreme caution and appropriate engineering controls.
-
Silver Nitrate: Corrosive and an oxidizing agent.[7][8][9][10][11] Causes severe skin burns and eye damage.
-
Organic Solvents (Ethyl Acetate, Diethyl Ether, Methanol): Flammable. Keep away from ignition sources.
Mechanism Spotlight: Benzylic Bromination
The benzylic bromination of 3-methyl-5-nitrobenzoic acid with NBS proceeds via a free radical chain mechanism.
Caption: Free radical mechanism of benzylic bromination.
References
- 1. 3-Methyl-5-nitrobenzoic acid | 113882-33-0 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. lobachemie.com [lobachemie.com]
- 7. carlroth.com [carlroth.com]
- 8. chemos.de [chemos.de]
- 9. media.laballey.com [media.laballey.com]
- 10. cpachem.com [cpachem.com]
- 11. uicinc.com [uicinc.com]
- 12. 3-Formyl-5-nitrobenzoic acid | C8H5NO5 | CID 72214858 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Synthetic Utility of Formyl-Nitrobenzoate Esters
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the application of formyl-nitrobenzoate esters as versatile synthetic intermediates. While focusing on the specific attributes and potential of Methyl 3-formyl-5-nitrobenzoate , this guide also draws comparative insights from its more extensively documented isomer, Methyl 3-formyl-2-nitrobenzoate , a key building block in the synthesis of high-profile pharmaceuticals.
The strategic placement of an aldehyde, a nitro group, and a methyl ester on a benzene ring makes these compounds powerful precursors in medicinal chemistry and complex organic synthesis. The electron-withdrawing nature of the nitro and ester groups activates the ring for certain transformations, while the aldehyde provides a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.
Physicochemical Properties & Spectroscopic Data
A clear understanding of the physical and chemical properties is crucial for the effective use of these intermediates. Below is a comparative summary of this compound and its 2-nitro isomer.
| Property | This compound | Methyl 3-formyl-2-nitrobenzoate |
| CAS Number | 172899-78-4[1][2] | 138229-59-1[3][4] |
| Molecular Formula | C₉H₇NO₅[1] | C₉H₇NO₅[4] |
| Molecular Weight | 209.16 g/mol [1] | 209.16 g/mol [4] |
| Physical Form | Solid (at 20°C)[1] | Off-white solid[3] |
| Purity Spec | Typically ≥95%[1] | Typically ≥99% for pharmaceutical grade[3] |
| ¹H NMR (CDCl₃) | Data not readily available in literature. | δ 9.98 (s, 1H), 8.28 (dd, 1H), 8.18 (dd, 1H), 7.77 (t, 1H), 3.95 (s, 3H)[3] |
Health and Safety Considerations
Working with substituted nitroaromatics requires adherence to strict safety protocols. The following guidelines are based on available safety data sheets for these and structurally related compounds.
-
Handling: Use only in a well-ventilated area, preferably a certified fume hood. Avoid breathing dust, fumes, or vapors.[5] Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Hazards: These compounds are irritants. They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical advice if irritation persists.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1] Store locked up.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Core Application: Intermediate in Pharmaceutical Synthesis
The true value of these intermediates is realized in their application as building blocks for complex, biologically active molecules.
Case Study: Methyl 3-formyl-2-nitrobenzoate in the Synthesis of Niraparib
Methyl 3-formyl-2-nitrobenzoate is a well-established key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[3][6] Its structure is perfectly tailored for the convergent synthesis of the indazole core of the drug. The synthetic route typically involves the reaction of the aldehyde with a substituted aniline, followed by a cyclization reaction to form the indazole ring system.[6][7]
The causality behind its use is clear: the ortho-positioning of the formyl and nitro groups facilitates the desired cyclization chemistry, a transformation that would be significantly more complex with a different substitution pattern.
Potential Synthetic Pathways for this compound
While less documented in high-volume pharmaceutical manufacturing, the structural motifs of this compound offer a rich playground for discovery chemistry. The meta-relationship between the functional groups allows for a different set of synthetic possibilities compared to the 2-nitro isomer.
-
Aldehyde Transformations: The formyl group is a versatile handle for reactions such as reductive amination, Wittig olefination, Henry reactions, and condensations to build complexity.[8][9]
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine, providing a nucleophilic site.[10] This transformation is fundamental in drug development, as the resulting aniline is a precursor to amides, sulfonamides, ureas, and various heterocyclic systems.
-
Orthogonal Chemistry: The ester, aldehyde, and nitro functionalities can often be manipulated independently, allowing for multi-step, regioselective synthetic sequences.
Detailed Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations.
Protocol 1: Synthesis of Methyl 3-formyl-2-nitrobenzoate (Documented Method)
This protocol is adapted from a known procedure for the oxidation of a bromomethyl precursor.[3] The causality for this choice of reagents lies in the mild and effective oxidation of the benzylic bromide to an aldehyde by N-methylmorpholine oxide (NMO) without affecting the other functional groups.
Materials:
-
Methyl 3-(bromomethyl)-2-nitrobenzoate (1.0 eq)
-
N-methylmorpholine oxide (NMO) (2.0 eq)
-
Acetonitrile (ACN)
-
4Å Molecular Sieves
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, add Methyl 3-(bromomethyl)-2-nitrobenzoate (1.0 eq) and 4Å molecular sieves to a round-bottom flask containing acetonitrile.
-
Add N-methylmorpholine oxide (2.0 eq) to the stirred suspension.
-
Stir the reaction mixture at room temperature for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Remove the insoluble materials (molecular sieves) by vacuum filtration, washing the filter cake with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a 1:3 ethyl acetate/hexane gradient) to afford the pure product.[3]
Protocol 2: General Procedure for Reductive Amination (Illustrative for Aryl Aldehydes)
This protocol describes a general, one-pot method for the synthesis of secondary amines from an aromatic aldehyde.[11] The choice of sodium borohydride as a reducing agent is due to its compatibility with the in-situ formation of the imine intermediate.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0-1.1 eq)
-
Sodium Borohydride (NaBH₄) (1.5-2.0 eq)
-
Methanol (MeOH) or other suitable solvent
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) and the desired amine (1.0-1.1 eq) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. This can be monitored by TLC or LC-MS.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C. Caution: Hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours or until completion as indicated by TLC.
-
Quench the reaction by the slow addition of water or saturated NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Protocol 3: General Procedure for Aromatic Nitro Group Reduction
This protocol outlines a common and reliable method for the reduction of an aromatic nitro group to a primary amine using tin(II) chloride.[10] This method is chosen for its high chemoselectivity, often leaving esters and other reducible functional groups intact.
Materials:
-
This compound (or its derivative) (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the nitroaromatic compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux (typically 60-80°C) and stir vigorously.
-
Monitor the reaction by TLC. The disappearance of the starting material typically indicates completion (usually 1-3 hours).
-
Cool the reaction mixture to room temperature and carefully basify by the slow addition of saturated NaHCO₃ solution until the pH is ~8. Caution: Exothermic reaction and gas evolution.
-
A precipitate (tin salts) will form. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with additional ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify as necessary.
References
- 1. 172899-78-4 this compound AKSci 7034AJ [aksci.com]
- 2. This compound | 172899-78-4 [chemicalbook.com]
- 3. Methyl 3-formyl-2-nitrobenzoate | 138229-59-1 [chemicalbook.com]
- 4. Methyl 3-formyl-2-nitrobenzoate | C9H7NO5 | CID 44549250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 7. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 8. Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
The Strategic Utility of Methyl 3-formyl-5-nitrobenzoate in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: A Trifunctional Linchpin for Medicinal Chemistry
In the landscape of pharmaceutical synthesis, the strategic value of a chemical intermediate is often defined by its functional group handles, their orthogonal reactivity, and their potential to serve as a versatile scaffold for diversification. Methyl 3-formyl-5-nitrobenzoate (CAS No. 172899-78-4) emerges as a quintessential example of such a strategic building block. Possessing three distinct and synthetically valuable functional groups—an aldehyde, a nitro group, and a methyl ester—this compound offers medicinal chemists a powerful tool for the efficient construction of complex molecular architectures.
The electron-withdrawing nature of the nitro and ester groups deactivates the aromatic ring, influencing its reactivity in subsequent transformations. More importantly, the three functional groups provide a blueprint for a sequence of high-yield, chemoselective reactions. The aldehyde is primed for C-N bond formation via reductive amination, the nitro group can be readily reduced to a nucleophilic amine, and the ester provides a handle for amide coupling or further modification. This trifunctional arrangement allows for the rapid generation of libraries of substituted 3,5-disubstituted benzoic acid derivatives, a common motif in pharmacologically active agents.
This guide provides a detailed exploration of the synthesis and primary applications of this compound, with a focus on protocols that ensure reproducibility and high purity, essential for drug development workflows.
Physicochemical Properties & Safety Data
A thorough understanding of an intermediate's properties is foundational to its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 172899-78-4 | [1] |
| Molecular Formula | C₉H₇NO₅ | [1] |
| Molecular Weight | 209.16 g/mol | [1] |
| Appearance | Expected to be an off-white to pale yellow solid | General |
| Purity | ≥98% (typical for commercial grades) | |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, DMF) | General |
| Safety | Handle with care. Assumed to be an irritant. Avoid inhalation, skin, and eye contact. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE). | General |
Protocol I: Synthesis of this compound
The synthesis of this compound is not widely documented in peer-reviewed literature, suggesting its status as a specialized custom intermediate. However, a robust synthetic route can be logically derived from established organic chemistry principles, starting from the readily available Methyl 3-nitrobenzoate. The most plausible approach involves a directed formylation reaction.
Expertise & Experience: The Rationale Behind the Synthetic Route
The chosen method is a directed ortho-metalation followed by formylation. This strategy is superior to electrophilic aromatic substitution (e.g., Vilsmeier-Haack or Gattermann-Koch) on Methyl 3-nitrobenzoate because the starting material is already strongly deactivated by two meta-directing groups, which would necessitate harsh conditions and likely result in poor yields. Directed ortho-metalation leverages a directing group—in this case, a temporary one formed in situ—to activate a specific C-H bond for deprotonation, allowing for precise and regioselective functionalization under more controlled conditions.
The following workflow outlines this proposed, high-yield synthesis.
Caption: Proposed synthetic workflow for this compound.
Detailed Step-by-Step Protocol
Materials:
-
Methyl 3-nitrobenzoate (CAS: 618-95-1)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
sec-Butyllithium (s-BuLi), 1.4 M solution in cyclohexane
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Methyl 3-nitrobenzoate (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and freshly distilled TMEDA (1.2 eq). Stir the mixture under a nitrogen atmosphere until all solids dissolve.
-
Cooling: Cool the reaction mixture to -78 °C using an acetone/dry ice bath.
-
Deprotonation: Slowly add s-BuLi solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The solution will typically develop a deep color. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (3.0 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.
-
Quenching & Workup: Remove the cooling bath and quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add EtOAc and separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Protocol II: Application in Pharmaceutical Synthesis via One-Pot Reductive Amination
The most powerful application of this compound is its use in a one-pot reaction that simultaneously reduces the nitro group and performs a reductive amination on the aldehyde. This highly efficient transformation directly converts the starting material into a complex diamine scaffold, saving steps and increasing overall yield by avoiding the isolation of sensitive amino-aldehyde intermediates.
Expertise & Experience: Causality Behind the One-Pot Approach
A stepwise approach (nitro reduction first, followed by reductive amination) is fraught with challenges. The resulting methyl 3-formyl-5-aminobenzoate is prone to self-polymerization and instability. By performing the reaction in a single pot, the intermediate imine/enamine formed from the aldehyde and the external amine is generated in the presence of the reducing agent. Concurrently, the nitro group is reduced to the aniline. This concurrent reduction strategy is highly convergent and atom-economical. The choice of catalyst and hydrogen source is critical. Palladium on carbon (Pd/C) is a robust and widely used catalyst for both nitro group reductions and the hydrogenation of imines.[2][3] Hydrogen gas is a clean and effective reductant, making this a green chemistry approach.
Caption: Workflow for one-pot reductive amination/nitro reduction.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
Selected primary or secondary amine (e.g., morpholine, benzylamine) (1.1 eq)
-
10% Palladium on activated carbon (Pd/C), 50% wet (10 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source and hydrogenation vessel (e.g., Parr shaker)
-
Celite®
Procedure:
-
Vessel Charging: To a suitable hydrogenation vessel, add this compound (1.0 eq) and the chosen amine (1.1 eq).
-
Solvent Addition: Add methanol as the solvent (sufficient to create a stirrable slurry, typically 0.05-0.1 M).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst under a stream of nitrogen or argon. Note: Palladium on carbon is flammable in the presence of air and solvents; handle with appropriate care.
-
Hydrogenation: Seal the reaction vessel. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen gas to 50 psi. Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS by carefully depressurizing and taking a sample. The reaction is typically complete within 4-12 hours. An exotherm may be observed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The resulting diamine product can often be purified by crystallization from a suitable solvent system (e.g., EtOAc/heptane) or by silica gel chromatography if necessary.
Trustworthiness: A Self-Validating System
The success of this one-pot protocol is validated by monitoring the disappearance of both starting materials and the absence of key intermediates.
-
TLC/LC-MS Monitoring: A successful reaction will show the complete consumption of the starting nitro-aldehyde and the formation of a single, more polar product spot. The mass spectrum should correspond to the desired diamine product.
-
Spectroscopic Analysis: ¹H NMR of the final product will confirm the transformation. Key signals to look for include:
-
The disappearance of the aldehyde proton signal (~10 ppm).
-
The appearance of a new methylene signal (benzylic CH₂) adjacent to the newly formed amine.
-
A shift in the aromatic proton signals due to the change from a strongly withdrawing -NO₂ group to a strongly donating -NH₂ group.
-
The appearance of a broad singlet for the new -NH₂ protons.
-
By adhering to this protocol and its validation checkpoints, researchers can reliably synthesize complex diamine building blocks, paving the way for the development of novel pharmaceutical candidates.
References
Application Notes and Protocols for Reactions Involving the Aldehyde Group of Methyl 3-Formyl-5-nitrobenzoate
Introduction: A Versatile Building Block in Synthetic Chemistry
Methyl 3-formyl-5-nitrobenzoate is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by a benzene ring substituted with three key functional groups: a methyl ester, a nitro group, and an aldehyde. The aldehyde group, in particular, serves as a versatile chemical handle for a wide array of synthetic transformations.
The reactivity of the aldehyde's carbonyl carbon is significantly enhanced by the powerful electron-withdrawing effects of both the nitro group and the methyl ester group at the meta positions. This electronic activation makes the aldehyde highly susceptible to nucleophilic attack, facilitating a range of carbon-carbon and carbon-heteroatom bond-forming reactions under conditions that might be sluggish for less activated aldehydes. These reactions are fundamental to constructing complex molecular architectures, making this compound a valuable intermediate in the synthesis of pharmaceuticals and functional materials.
This guide provides a detailed exploration of five principal classes of reactions involving the aldehyde group of this compound: Olefination, Knoevenagel Condensation, Reductive Amination, Oxidation, and Reduction. Each section includes an overview of the reaction's causality, step-by-step experimental protocols, and the necessary logical frameworks to ensure procedural success and validation.
Physicochemical and Spectroscopic Data
For successful experimentation, a clear understanding of the substrate's properties is essential. The data below has been compiled from various chemical suppliers and spectral prediction databases.
| Property | Value | Reference(s) |
| CAS Number | 172899-78-4 | [1] |
| Molecular Formula | C₉H₇NO₅ | [1] |
| Molecular Weight | 209.16 g/mol | [1] |
| Appearance | Expected to be a pale yellow or off-white solid | General observation for similar compounds |
| Melting Point | Not available in literature. Expected to be >80 °C. | Comparison with methyl 3-nitrobenzoate (78-80 °C)[2][3] |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Acetone, Ethyl Acetate); Insoluble in water. | General properties of similar organic compounds |
| ¹H NMR (Predicted) | δ ~10.2 (s, 1H, -CHO), ~9.1 (t, 1H, Ar-H), ~8.9 (dd, 1H, Ar-H), ~8.7 (dd, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃) | Based on substituent effects and data for methyl 3-nitrobenzoate[4][5] |
Olefination via the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes into alkenes with high reliability.[6] The reaction involves a phosphonium ylide, which acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The strong thermodynamic driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.
Causality and Mechanistic Insight
The electron-deficient nature of the aromatic ring in this compound makes its aldehyde group an excellent substrate for the Wittig reaction. The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide.[7]
For reactions with stabilized ylides (e.g., where the ylide is adjacent to an ester or ketone), the reaction is generally reversible and thermodynamically controlled, leading predominantly to the (E)-alkene.[7] This is the case in the protocol described below.
General mechanism of the Wittig reaction with a stabilized ylide.
Protocol 1: Synthesis of Methyl (E)-3-(2-ethoxycarbonylvinyl)-5-nitrobenzoate
This protocol describes a one-pot procedure using a stabilized ylide generated in situ, which is a safer and more convenient approach than using pyrophoric bases like alkyl lithiums.[6]
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), triphenylphosphine (1.2 eq), and deionized water.
-
Ylide Formation: Add saturated aqueous NaHCO₃ solution. The bicarbonate acts as a mild base to deprotonate the phosphonium salt that will form in the next step.
-
Reaction Initiation: Add ethyl bromoacetate (1.2 eq) to the stirring suspension.
-
Reflux: Heat the mixture to reflux (approximately 100 °C). The reaction is typically complete within 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure.
-
Final Product: The crude product can be purified by column chromatography on silica gel or by recrystallization from an ethanol/water mixture to yield the pure (E)-alkene product.
Experimental workflow for the one-pot Wittig olefination.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to an aldehyde, followed by a dehydration step.[8] It is a highly efficient method for creating α,β-unsaturated systems, which are prevalent in pharmacologically active molecules.[9]
Causality and Mechanistic Insight
The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt. The base deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate). This nucleophile then attacks the highly electrophilic aldehyde carbonyl of this compound. The resulting alkoxide intermediate is protonated, and subsequent E1cB dehydration yields the final condensed product. The strong electron-withdrawing groups on the aromatic ring accelerate the initial nucleophilic attack, often leading to high yields under mild conditions.[10]
General mechanism of the Knoevenagel condensation.
Protocol 2: Synthesis of Methyl 3-(2,2-dicyanovinyl)-5-nitrobenzoate
This protocol uses malononitrile as the active methylene component and a catalytic amount of piperidine in ethanol, a classic and effective set of conditions.[9]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic, ~3-5 drops)
-
Ethanol (solvent)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition of Reagents: Add malononitrile (1.1 eq) to the solution, followed by a catalytic amount of piperidine.
-
Reaction: Stir the reaction mixture at room temperature. A precipitate often forms within 30-60 minutes. The reaction can be gently warmed to 50 °C to ensure completion. Monitor by TLC.
-
Isolation: Once the reaction is complete (typically 1-2 hours), cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Final Product: Dry the product under vacuum. The product is often pure enough for subsequent steps without further purification.
Experimental workflow for the Knoevenagel condensation.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, converting an aldehyde into a primary, secondary, or tertiary amine.[11] The process typically occurs in one pot, where an amine first condenses with the aldehyde to form an imine (or iminium ion), which is then reduced in situ by a selective reducing agent.[12][13]
Causality and Mechanistic Insight
The key to a successful reductive amination is the choice of reducing agent. The agent must be mild enough to not reduce the starting aldehyde but potent enough to reduce the intermediate imine/iminium ion. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reagent for this purpose, as it is less reactive and more selective than NaBH₄.[12] The reaction is often catalyzed by a small amount of acetic acid, which facilitates the formation of the electrophilic iminium ion, accelerating the reduction step.[14]
General mechanism of reductive amination.
Protocol 3: Synthesis of Methyl 3-(benzylaminomethyl)-5-nitrobenzoate
This protocol details the reaction with benzylamine using sodium triacetoxyborohydride.[15]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (solvent)
-
Acetic acid (catalytic, 1-2 drops)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq) and the solvent (DCM or DCE).
-
Amine Addition: Add benzylamine (1.1 eq) and a catalytic drop of acetic acid. Stir the mixture for 20-30 minutes at room temperature to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.2 eq) portion-wise to control any effervescence.
-
Reaction: Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC (typically 4-12 hours).
-
Quenching and Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography.
Experimental workflow for reductive amination.
Oxidation to a Carboxylic Acid
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation. For a substrate like this compound, which contains other potentially reactive groups, a mild and selective oxidant is required to avoid unwanted side reactions.
Causality and Method Selection
While strong oxidants like potassium permanganate (KMnO₄) are effective, they can be too harsh. A buffered solution of sodium chlorite (NaClO₂) is an excellent choice for this transformation (the Pinnick oxidation). The reaction is typically run in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions with the aromatic ring. The mechanism involves the formation of a chlorite ester, which then undergoes a pericyclic rearrangement to yield the carboxylic acid and hypochlorite.
Protocol 4: Synthesis of Methyl 3-carboxy-5-nitrobenzoate
This protocol is adapted from the standard Pinnick oxidation procedure.
Materials:
-
This compound (1.0 eq)
-
Sodium chlorite (NaClO₂) (1.5 eq)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq)
-
2-Methyl-2-butene (3.0 eq)
-
tert-Butanol (t-BuOH) and water (solvent system)
-
Sodium sulfite (Na₂SO₃) solution (for quenching)
-
Hydrochloric acid (HCl) (for acidification)
Procedure:
-
Setup: In a flask, dissolve this compound in a 2:1 mixture of t-BuOH and water. Add 2-methyl-2-butene.
-
Buffer Preparation: In a separate flask, dissolve sodium chlorite and sodium dihydrogen phosphate in water.
-
Oxidation: Cool the aldehyde solution in an ice bath. Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise over 30 minutes, keeping the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the absence of starting material.
-
Quenching: Cool the mixture in an ice bath and quench the excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper is negative.
-
Isolation: Acidify the aqueous solution to pH ~2 with dilute HCl. A precipitate of the carboxylic acid should form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Reduction to an Alcohol
The reduction of the aldehyde to a primary alcohol is another key transformation. The challenge here is to selectively reduce the aldehyde without affecting the nitro group or the methyl ester.
Causality and Reagent Choice
Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce all three functional groups (aldehyde, ester, and nitro). Sodium borohydride (NaBH₄) is the ideal reagent for this purpose. It is a mild hydride donor that readily reduces aldehydes and ketones but typically does not reduce esters or aromatic nitro groups under standard conditions.[11] The presence of electron-withdrawing groups on the ring enhances the reactivity of the aldehyde, ensuring a fast and clean reduction.
Protocol 5: Synthesis of Methyl 3-(hydroxymethyl)-5-nitrobenzoate
This protocol employs a straightforward reduction using NaBH₄ in methanol.
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (solvent)
-
Acetone (for quenching)
-
Dilute HCl (for work-up)
Procedure:
-
Setup: Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride portion-wise over 10-15 minutes. Hydrogen gas evolution may be observed.
-
Reaction: Stir the reaction at 0 °C for 30-60 minutes. Monitor the reaction's completion by TLC.
-
Quenching: Quench the excess NaBH₄ by the slow, dropwise addition of acetone.
-
Work-up: Remove the methanol under reduced pressure. Add water and a small amount of dilute HCl to neutralize the mixture.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol. The product can be purified by column chromatography if necessary.
Safety and Handling
-
This compound: As with many nitroaromatic compounds, this reagent should be handled with care. It may be an irritant. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Reagents: Many reagents used in these protocols are hazardous. Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Strong acids and bases are corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use and perform all operations in a well-ventilated fume hood.
References
- 1. This compound | Chemrio [chemrio.com:9999]
- 2. 168441000 [thermofisher.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. rsc.org [rsc.org]
- 5. Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum [chemicalbook.com]
- 6. This compound(172899-78-4) 1H NMR spectrum [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. southalabama.edu [southalabama.edu]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. aiinmr.com [aiinmr.com]
- 14. rsc.org [rsc.org]
- 15. quora.com [quora.com]
Application Notes and Protocols for the Selective Reduction of the Nitro Group in Methyl 3-formyl-5-nitrobenzoate
<
For: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Challenge and Strategic Importance
Methyl 3-formyl-5-nitrobenzoate is a valuable trifunctional building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. The strategic challenge in its chemical manipulation lies in the selective transformation of one functional group while preserving the others. This guide focuses on the critical and often challenging task of selectively reducing the nitro group to an amine, yielding methyl 3-amino-5-formylbenzoate, without affecting the electrophilic and reducible formyl (aldehyde) and methyl ester functionalities.
The resulting aminobenzaldehyde derivative is a key precursor for the synthesis of a variety of heterocyclic scaffolds, such as quinolines, benzodiazepines, and other pharmacologically relevant structures. Achieving high chemoselectivity is paramount to avoid the formation of undesired byproducts, such as the corresponding alcohol (from aldehyde reduction) or the complete reduction of all functional groups, which would necessitate additional, and often complex, protection and deprotection steps.
This document provides a comprehensive overview of established and effective protocols for this selective reduction, detailing the underlying chemical principles and offering practical, step-by-step guidance for laboratory execution.
Understanding the Chemoselectivity Challenge
The primary difficulty in the selective reduction of this compound stems from the similar reactivity of the nitro and formyl groups towards many common reducing agents. For instance, powerful hydride reagents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce all three functional groups. Similarly, standard catalytic hydrogenation with palladium on carbon (Pd/C) under high hydrogen pressure can also lead to over-reduction, including the reduction of the aldehyde. Therefore, the choice of reducing agent and reaction conditions is critical to navigate this delicate balance of reactivity.
The key to achieving selectivity is to employ reagents and conditions that are specifically tailored to the reduction of an aromatic nitro group under mild conditions that do not favor the reduction of aldehydes or esters. This typically involves the use of metal-based reductions in acidic or neutral media, or transfer hydrogenation techniques.
Recommended Methodologies for Selective Nitro Group Reduction
Several methods have proven effective for the selective reduction of the nitro group in the presence of both an aldehyde and an ester. The choice of method may depend on factors such as available equipment, scale of the reaction, and tolerance to certain reagents.
Method 1: Tin(II) Chloride (SnCl₂) Reduction
The use of stannous chloride (SnCl₂) is a classic and reliable method for the chemoselective reduction of aromatic nitro groups. The reaction proceeds under acidic conditions, where the tin(II) ion acts as the reducing agent, being oxidized to tin(IV) in the process. This method is particularly advantageous due to its high selectivity for the nitro group over carbonyls and esters.
Causality of Selectivity: The mechanism involves a series of single electron transfers from Sn(II) to the nitro group, followed by protonation. The conditions are generally mild enough that the aldehyde and ester functionalities remain intact. The reaction is typically carried out in a protic solvent like ethanol to facilitate the proton transfer steps.
Experimental Protocol:
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle/oil bath
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of starting material).
-
Add tin(II) chloride dihydrate (3-5 eq) to the solution.
-
Heat the reaction mixture to reflux (typically around 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl 3-amino-5-formylbenzoate.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Self-Validation: The
Application Notes and Protocols for the Derivatization of Methyl 3-formyl-5-nitrobenzoate in Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Methyl 3-formyl-5-nitrobenzoate is a quintessential example of a privileged scaffold, offering a trifecta of reactive sites—an electrophilic aldehyde, a reducible nitro group, and a modifiable ester—all anchored to a rigid phenyl ring. This unique arrangement of functionalities provides medicinal chemists with a versatile platform for rapid library synthesis and the exploration of diverse chemical space. The electron-withdrawing nature of the nitro and formyl groups activates the aromatic ring, influencing its electronic properties and potential interactions with biological targets. This guide provides an in-depth exploration of key derivatization strategies for this compound, complete with detailed, field-proven protocols and the scientific rationale underpinning these synthetic transformations.
Strategic Derivatization Pathways
The chemical reactivity of this compound can be predominantly channeled through two key functional groups: the formyl (aldehyde) group and the nitro group. The methyl ester offers a third, albeit typically less reactive, handle for modification. The strategic choice of which functional group to modify first allows for the generation of distinct molecular families.
Caption: Key derivatization pathways for this compound.
Part 1: Derivatization of the Formyl Group
The aldehyde functionality is a cornerstone of synthetic organic chemistry, offering a gateway to a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions.
Reductive Amination: Introducing Diverse Amine Functionality
Reductive amination is a robust and highly reliable method for the synthesis of secondary and tertiary amines, which are prevalent motifs in many pharmaceuticals.[1][2] The reaction proceeds via the in situ formation of an imine or iminium ion, which is then reduced by a mild hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its selectivity for the iminium ion over the starting aldehyde, minimizing the formation of alcohol byproducts.[3]
Causality of Experimental Choices:
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are non-protic and effectively solubilize the reactants.
-
Reducing Agent: NaBH(OAc)₃ is preferred over harsher reagents like NaBH₄ because it is less likely to reduce the aldehyde directly and is more tolerant of mildly acidic conditions which favor imine formation.[2][3]
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the dehydration step in imine formation.
Protocol 1: Reductive Amination with a Primary Amine
Caption: Workflow for reductive amination.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired primary amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Amine Input | Expected Product | Typical Yield (%) |
| Benzylamine | Methyl 3-((benzylamino)methyl)-5-nitrobenzoate | 85-95 |
| Aniline | Methyl 3-((phenylamino)methyl)-5-nitrobenzoate | 80-90 |
| Morpholine | Methyl 3-(morpholinomethyl)-5-nitrobenzoate | 90-98 |
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound, catalyzed by a weak base. This reaction is particularly useful for synthesizing electron-deficient alkenes, which are valuable Michael acceptors and precursors to a variety of heterocyclic systems.
Causality of Experimental Choices:
-
Active Methylene Compounds: Malononitrile and ethyl cyanoacetate are excellent substrates due to the high acidity of their methylene protons, which facilitates deprotonation by a weak base.
-
Catalyst: Piperidine is a commonly used and effective basic catalyst for this transformation.
-
Solvent: Ethanol or methanol are good solvents for this reaction, and the product often precipitates upon formation, simplifying purification.
Protocol 2: Knoevenagel Condensation with Malononitrile
Caption: Workflow for Knoevenagel condensation.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol (0.2 M).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The product may begin to precipitate within minutes to a few hours. Gentle heating to reflux can accelerate the reaction if necessary.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the purified product under vacuum.
| Active Methylene Compound | Expected Product | Typical Yield (%) |
| Malononitrile | Methyl 3-(2,2-dicyanovinyl)-5-nitrobenzoate | >90 |
| Ethyl cyanoacetate | Methyl 3-(2-cyano-2-ethoxycarbonylvinyl)-5-nitrobenzoate | 85-95 |
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[4][5][6] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). A key advantage of the Wittig reaction is its tolerance for a wide range of functional groups, including esters and nitro groups, making it highly suitable for the derivatization of this compound.[7]
Causality of Experimental Choices:
-
Ylide Preparation: The phosphorus ylide is typically prepared in situ by treating a phosphonium salt with a strong base like n-butyllithium (n-BuLi).
-
Solvent: Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the organometallic species involved.
-
Temperature: The deprotonation to form the ylide is often performed at low temperatures (e.g., 0 °C or -78 °C) to control reactivity.
Protocol 3: Wittig Reaction with Methyltriphenylphosphonium Bromide
Step-by-Step Methodology:
-
Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq). b. Add anhydrous tetrahydrofuran (THF) to create a suspension. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The formation of the orange/red ylide indicates a successful reaction. Stir for 30 minutes at 0 °C.
-
Wittig Reaction: a. In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. b. Slowly add the solution of the aldehyde to the ylide solution at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: a. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Extract the product with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. d. Purify by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.
| Wittig Reagent | Expected Product | Typical Yield (%) |
| Methyltriphenylphosphonium bromide | Methyl 3-nitro-5-vinylbenzoate | 70-85 |
| (Carbethoxymethylene)triphenylphosphorane | Methyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-nitrobenzoate | 80-90 |
Part 2: Derivatization via the Nitro Group
The aromatic nitro group is a versatile functional handle, primarily through its reduction to an aniline. This transformation opens up a vast array of subsequent reactions for library diversification.
Selective Reduction of the Nitro Group
A critical step in utilizing the nitro group is its selective reduction to an amine without affecting the aldehyde and ester functionalities. Several methods are available for this transformation.[8][9]
Causality of Experimental Choices:
-
Reagent Selection:
-
Tin(II) chloride (SnCl₂·2H₂O): This is a classic and reliable method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functional groups like aldehydes and esters. The reaction is typically carried out in an alcoholic solvent like ethanol or ethyl acetate.
-
Iron powder (Fe) in acidic media (e.g., NH₄Cl or acetic acid): This is another robust, cost-effective, and selective method.[10][11]
-
Catalytic Hydrogenation: While effective, standard conditions (e.g., H₂/Pd-C) may also reduce the aldehyde. Careful selection of catalyst and conditions is necessary for selectivity.
-
Protocol 4: Selective Nitro Reduction using Tin(II) Chloride
Caption: Workflow for selective nitro reduction.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in ethanol (0.1 M), add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
-
Heat the mixture to reflux (approximately 78 °C) and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete in 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the pH is basic (pH ~8-9) to precipitate tin salts.
-
Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The resulting product, Methyl 3-amino-5-formylbenzoate , is often pure enough for the next step or can be purified by column chromatography.
Expected Yield: 80-95%
Subsequent Derivatization of the Aniline
The newly formed aniline, Methyl 3-amino-5-formylbenzoate, is a rich platform for further diversification. The amino group can readily undergo a variety of reactions, including:
-
Amide bond formation: Reaction with acyl chlorides or carboxylic acids (using coupling reagents like EDC/HOBt) to form amides.
-
Sulfonamide formation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Urea formation: Reaction with isocyanates.
-
Heterocycle synthesis: The aniline can be a key component in the construction of various heterocyclic ring systems, such as quinolines or benzodiazepines, by reacting with appropriate bifunctional reagents.
These subsequent reactions dramatically expand the chemical diversity achievable from the starting scaffold, enabling the exploration of structure-activity relationships in a targeted manner.
Conclusion
This compound represents a highly strategic starting material in medicinal chemistry. Its orthogonal functional groups allow for controlled, stepwise derivatization, providing access to a wide range of molecular architectures. The protocols outlined in this guide for reductive amination, Knoevenagel condensation, Wittig olefination, and selective nitro reduction serve as a robust foundation for the synthesis of novel compound libraries. By understanding the underlying principles of these transformations, researchers can effectively leverage this versatile scaffold to accelerate their drug discovery efforts.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
The Strategic Utility of Methyl 3-formyl-5-nitrobenzoate in the Forge of Heterocyclic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Scaffolds
In the landscape of synthetic organic chemistry, the pursuit of novel heterocyclic compounds remains a cornerstone of drug discovery and materials science. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of biologically active molecules and functional materials. A key to unlocking this chemical diversity lies in the judicious selection of versatile starting materials. Methyl 3-formyl-5-nitrobenzoate, a bifunctional aromatic compound, emerges as a potent synthon, primed for the construction of a variety of heterocyclic systems. Its strategic placement of an aldehyde, a nitro group, and a methyl ester on a benzene ring offers a confluence of reactivity, enabling chemists to forge complex molecular architectures through well-established and innovative synthetic routes.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of medicinally relevant heterocyclic cores, including dihydropyridines, dihydropyrimidinones, and indoles. We will delve into the mechanistic underpinnings of these transformations and furnish detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Chemical Profile of this compound
To effectively harness the synthetic potential of this compound, a clear understanding of its chemical properties is paramount.
| Property | Value |
| CAS Number | 172899-78-4 |
| Molecular Formula | C₉H₇NO₅ |
| Molecular Weight | 209.16 g/mol |
| Appearance | Typically a solid |
| Key Functional Groups | Aldehyde (-CHO), Nitro (-NO₂), Methyl Ester (-COOCH₃) |
The electron-withdrawing nature of the nitro and methyl ester groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The aldehyde functionality serves as a key electrophilic center for condensation reactions, which are central to the construction of many heterocyclic rings.
Application in the Synthesis of Dihydropyridines: The Hantzsch Reaction
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to dihydropyridines (DHPs), a class of compounds renowned for their activity as calcium channel blockers.[1][2] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[1] The use of a nitro-substituted benzaldehyde, like this compound, is of particular interest as the nitro group can significantly influence the pharmacological activity of the resulting DHP.
Causality Behind Experimental Choices
The selection of a nitro-substituted aldehyde in the Hantzsch synthesis is often deliberate. The electron-withdrawing nitro group at the meta position of the phenyl ring at C4 of the dihydropyridine ring is a known pharmacophore for potent calcium channel blocking activity. This is because the nitro group can act as a hydrogen bond acceptor and influences the overall electronic properties and conformation of the molecule, which are critical for its interaction with the L-type calcium channel.
Experimental Workflow: Hantzsch Dihydropyridine Synthesis
Caption: Workflow for the Hantzsch dihydropyridine synthesis.
Protocol: Synthesis of a this compound-derived Dihydropyridine
This protocol is a representative example and may require optimization for specific laboratory conditions and desired scale.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol (solvent)
-
Ice-cold water
-
Standard reflux and filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol.
-
Add ammonium acetate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol to afford the desired dihydropyridine derivative.
Expected Outcome:
The reaction is expected to yield a substituted 1,4-dihydropyridine. The yield will vary depending on the specific reaction conditions but is generally moderate to good for Hantzsch reactions.
Application in the Synthesis of Dihydropyrimidinones: The Biginelli Reaction
The Biginelli reaction is another powerful multi-component condensation for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[3] This reaction involves an aldehyde, a β-ketoester, and urea or thiourea under acidic catalysis.[3] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antibacterial, and antihypertensive properties.
Mechanistic Considerations
The generally accepted mechanism for the Biginelli reaction proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol form and subsequent cyclization and dehydration to yield the dihydropyrimidinone. The acidic catalyst is crucial for promoting the initial condensation and the subsequent cyclization steps.
Experimental Workflow: Biginelli Reaction
Caption: Workflow for the Biginelli dihydropyrimidinone synthesis.
Protocol: Synthesis of a this compound-derived Dihydropyrimidinone
This is a generalized protocol and may require optimization.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (or Thiourea) (1.5 eq)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ice-cold water
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
-
Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
The product can be further purified by recrystallization if necessary.
Potential Application in Indole Synthesis: Reductive Cyclization Strategies
While direct application of this compound in classic indole syntheses like the Fischer indole synthesis is not straightforward due to the nature of the starting material, its nitro functionality opens the door to other powerful indole forming strategies based on reductive cyclization. The Leimgruber-Batcho and Bartoli indole syntheses are prominent examples that utilize nitro-containing aromatics.[2][4]
Leimgruber-Batcho Indole Synthesis Pathway
The Leimgruber-Batcho synthesis typically starts from an o-nitrotoluene.[4] A hypothetical adaptation for a derivative of this compound would first involve the conversion of the formyl group to a methyl group (e.g., via Wolff-Kishner or Clemmensen reduction), followed by the standard Leimgruber-Batcho sequence. This involves condensation with a formamide acetal to form an enamine, which then undergoes reductive cyclization of the nitro group to furnish the indole ring.
Bartoli Indole Synthesis Pathway
The Bartoli indole synthesis is a versatile method for the preparation of 7-substituted indoles from o-substituted nitroarenes and vinyl Grignard reagents.[2] A derivative of this compound, where the formyl group is at the ortho position to the nitro group, would be a suitable substrate for this reaction.
Conceptual Protocol: Reductive Cyclization to an Indole Derivative
The following is a conceptual protocol for the synthesis of an indole derivative from a hypothetical o-nitro-toluene precursor derived from this compound, based on the Leimgruber-Batcho synthesis.
Materials:
-
o-nitro-toluene derivative (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
-
Pyrrolidine (catalytic amount)
-
Dimethylformamide (DMF, solvent)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrazine hydrate or a hydrogen source
-
Methanol or Ethanol (solvent for reduction)
Procedure:
-
Enamine Formation: In a flask, dissolve the o-nitro-toluene derivative in DMF. Add DMF-DMA and a catalytic amount of pyrrolidine. Heat the mixture at reflux for 2-4 hours. After cooling, the solvent is typically removed under reduced pressure.
-
Reductive Cyclization: Dissolve the crude enamine in methanol or ethanol. Add 10% Pd/C catalyst. To this suspension, add hydrazine hydrate dropwise at room temperature or use a hydrogen balloon. The reaction is often exothermic. Stir until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent. The residue can be purified by column chromatography to yield the indole derivative.
Conclusion and Future Outlook
This compound stands as a valuable and versatile building block in the synthesis of heterocyclic compounds. Its trifunctional nature allows for its participation in powerful multi-component reactions like the Hantzsch and Biginelli syntheses, providing straightforward access to complex and potentially bioactive dihydropyridines and dihydropyrimidinones. Furthermore, the presence of the nitro group opens avenues for indole synthesis through reductive cyclization strategies. The protocols outlined in this guide serve as a practical starting point for researchers to explore the rich chemistry of this synthon. Future investigations could focus on the development of novel, one-pot transformations that leverage the unique interplay of the functional groups present in this compound to access new and diverse heterocyclic libraries for drug discovery and material science applications.
References
Application Notes and Protocols for the Formylation of Methyl 3-Nitrobenzoate
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive technical guide details the challenging yet crucial protocol for the formylation of methyl 3-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Due to the strongly deactivating nature of the nitro and methyl ester groups, direct formylation presents significant synthetic hurdles. This document provides a detailed protocol for a plausible, albeit challenging, direct electrophilic formylation approach. Furthermore, it offers a more practical, multi-step alternative strategy for achieving the desired 2-formyl-5-nitro- and 4-formyl-3-nitrobenzoate isomers, ensuring that researchers are equipped with a thorough understanding of the available synthetic routes. This guide is designed to provide not just procedural steps, but also the underlying chemical principles and expert insights necessary for successful execution and troubleshooting.
Introduction: The Synthetic Challenge and Strategic Importance
Methyl 3-nitrobenzoate is a readily available starting material that is heavily deactivated towards electrophilic aromatic substitution. The presence of two potent electron-withdrawing groups, the nitro (-NO₂) and the methyl ester (-COOCH₃), significantly reduces the nucleophilicity of the aromatic ring.[1][2][3] Both substituents are meta-directors, which further complicates the regioselectivity of any substitution reaction.[4][5]
The introduction of a formyl group (-CHO) onto this deactivated ring system is a valuable transformation, as the resulting formylated nitrobenzoates are versatile intermediates. The aldehyde functionality can be readily converted into a wide array of other functional groups, making these compounds key building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients.
This application note will first explore a direct formylation approach, acknowledging its inherent difficulties. Subsequently, a more robust, multi-step synthetic strategy will be presented, providing a higher probability of success for obtaining the target molecules.
Direct Formylation of Methyl 3-Nitrobenzoate: A Forcing Approach
Standard electrophilic formylation methods such as the Gattermann-Koch and Reimer-Tiemann reactions are generally ineffective for strongly deactivated aromatic rings.[6][7] The Vilsmeier-Haack reaction, while versatile, also typically requires electron-rich substrates.[8][9] Therefore, a modified Friedel-Crafts-type approach under forcing conditions is proposed. This protocol is expected to yield a mixture of isomers, primarily the 2-formyl and 4-formyl derivatives, albeit in low yields.
Reaction Principle and Regiochemical Considerations
The directing effects of the nitro and ester groups are paramount in determining the position of formylation. Both groups direct incoming electrophiles to the meta position relative to themselves. In methyl 3-nitrobenzoate, the C2 and C6 positions are ortho to the ester and meta to the nitro group, while the C4 position is para to the ester and meta to the nitro group. The C5 position is meta to the ester and ortho to the nitro group. The C2 and C4 positions are the most likely sites for electrophilic attack, as they are meta to the strongly deactivating nitro group.
Protocol: Formylation using Dichloromethyl Methyl Ether and a Strong Lewis Acid
This protocol employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as aluminum chloride, to overcome the high activation energy barrier of this reaction.
Safety Precautions:
-
Dichloromethyl methyl ether is a suspected carcinogen and is highly corrosive and lachrymatory. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Aluminum chloride is a corrosive solid that reacts violently with water. Handle in a dry environment and avoid inhalation of dust.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl 3-nitrobenzoate | >98% | Sigma-Aldrich |
| Dichloromethyl methyl ether | >97% | Sigma-Aldrich |
| Aluminum chloride (anhydrous) | >99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | >99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl), concentrated | ACS Grade | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃), saturated solution | ACS Grade | Fisher Scientific |
| Magnesium sulfate (MgSO₄), anhydrous | ACS Grade | Fisher Scientific |
| Diethyl ether | ACS Grade | Fisher Scientific |
| Crushed ice | ||
| Round-bottom flask (3-neck) | ||
| Condenser | ||
| Addition funnel | ||
| Magnetic stirrer and stir bar | ||
| Inert gas supply (N₂ or Ar) |
Experimental Procedure:
-
Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and an addition funnel. The entire apparatus should be under a positive pressure of nitrogen or argon.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (2.2 equivalents). Carefully add anhydrous dichloromethane via a syringe. Cool the resulting slurry to 0 °C in an ice bath.
-
Substrate Addition: In a separate flask, dissolve methyl 3-nitrobenzoate (1.0 equivalent) in anhydrous dichloromethane. Transfer this solution to the addition funnel.
-
Formylating Agent Addition: Slowly add dichloromethyl methyl ether (1.5 equivalents) to the stirred slurry of aluminum chloride in DCM at 0 °C.
-
Reaction Initiation: Add the solution of methyl 3-nitrobenzoate from the addition funnel dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 40 °C). Monitor the reaction progress by thin-layer chromatography (TLC). Expect a long reaction time (24-48 hours) and the presence of unreacted starting material.
-
Work-up: a. Cool the reaction mixture to 0 °C. b. Very slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Caution: This is a highly exothermic process. c. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). d. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product will be a mixture of isomers and starting material. Purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes is necessary to isolate the desired formylated products.
Expected Outcome:
The yield of the formylated products is expected to be low (typically <20%). The major products will likely be a mixture of methyl 2-formyl-3-nitrobenzoate and methyl 4-formyl-3-nitrobenzoate. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the identity and isomeric ratio of the products.
Alternative Strategy: A Multi-Step Synthesis from a More Activated Precursor
Given the low efficiency of the direct formylation, a more practical approach involves a multi-step synthesis starting from a more activated precursor. This strategy offers better control over regioselectivity and generally results in higher overall yields. The following protocol outlines the synthesis of methyl 2-formyl-5-nitrobenzoate, a valuable isomer, starting from 2-methyl-5-nitroaniline.
Synthetic Workflow
The overall transformation can be visualized as follows:
Caption: Multi-step synthesis of methyl 2-formyl-5-nitrobenzoate.
Detailed Protocols
Step 1: Sandmeyer Reaction - Conversion of 2-Methyl-5-nitroaniline to 2-Bromo-4-nitrotoluene
This reaction converts the amino group into a bromo group, which can later be used in a lithium-halogen exchange reaction.
Step 2: Oxidation of the Methyl Group
The methyl group of 2-bromo-4-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. This is followed by esterification to yield methyl 2-bromo-4-nitrobenzoate.
Step 3: Formylation via Lithium-Halogen Exchange
This is a key step where the bromo-substituted aromatic ring is formylated using an organometallic approach.[10]
Safety Precautions:
-
n-Butyllithium (n-BuLi) is a pyrophoric liquid. Handle under an inert atmosphere and use appropriate syringes and septa for transfer. Any residual n-BuLi should be quenched carefully.
-
Anhydrous solvents are crucial for the success of this reaction.
-
The reaction must be carried out at low temperatures (-78 °C).
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl 2-bromo-4-nitrobenzoate | Synthesized in Step 2 | |
| n-Butyllithium (n-BuLi) in hexanes | 2.5 M | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | >99.8% | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | >99.9% | Sigma-Aldrich |
| Ammonium chloride (NH₄Cl), saturated solution | ACS Grade | Fisher Scientific |
| Diethyl ether | ACS Grade | Fisher Scientific |
| Dry ice/acetone bath |
Experimental Procedure:
-
Reaction Setup: In a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under a nitrogen atmosphere, dissolve methyl 2-bromo-4-nitrobenzoate (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (2.0 equivalents) dropwise via the addition funnel, again keeping the temperature below -70 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Work-up: a. Cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution. b. Extract the mixture with diethyl ether (3 x 50 mL). c. Wash the combined organic layers with water and brine. d. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure methyl 2-formyl-5-nitrobenzoate.
Mechanistic Insights
Understanding the reaction mechanisms is crucial for troubleshooting and optimizing the protocols.
Direct Formylation Mechanism
Caption: Simplified mechanism of direct formylation.
Lithium-Halogen Exchange Mechanism
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. youtube.com [youtube.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Formylation - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-formyl-5-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 3-formyl-5-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for achieving high-yield, high-purity results.
Overview of Synthetic Strategies
This compound is a key building block in medicinal chemistry. Its synthesis can be approached from several precursors, with the optimal choice often depending on the availability and cost of starting materials. The two most logical and controllable routes begin with commercially available substituted benzoic acids.
-
Route A: Esterification followed by Oxidation. This route starts with 3-methyl-5-nitrobenzoic acid. The first step is a standard Fischer esterification to protect the carboxylic acid, followed by a selective oxidation of the methyl group to the desired aldehyde.
-
Route B: Direct Esterification. This is the most straightforward route, involving the direct esterification of 3-formyl-5-nitrobenzoic acid. This is the preferred method if the starting acid is readily available.
Below is a workflow diagram illustrating these primary synthetic routes.
Caption: Figure 1: Primary Synthetic Routes.
Recommended Experimental Protocol (Route B)
This section details the direct esterification of 3-formyl-5-nitrobenzoic acid, which is often the most efficient route.
Protocol: Fischer Esterification of 3-formyl-5-nitrobenzoic acid
Objective: To synthesize this compound with high yield and purity.
Materials:
-
3-formyl-5-nitrobenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-formyl-5-nitrobenzoic acid (1.0 eq). It is critical that the starting acid is completely dry, as water will inhibit the forward reaction.[1]
-
Reagent Addition: Add anhydrous methanol (approx. 10-15 mL per gram of acid). Begin stirring to dissolve the solid. Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. The acid acts as a catalyst for the esterification.[2]
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 65°C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 1-2 hours. A typical mobile phase is 30-50% ethyl acetate in hexanes. The reaction is complete when the starting acid spot has disappeared.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a beaker containing ice water (approx. 5 times the volume of methanol used).[1] A precipitate of the crude product should form. c. If a solid precipitates, isolate it via suction filtration and wash with cold water.[3] d. If the product separates as an oil or remains in solution, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). e. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or an ethanol/water mixture) or by flash column chromatography on silica gel.[4][5]
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis.
Q1: My esterification reaction is very slow or stalls completely. Why is this happening?
A1: This is a common issue with Fischer esterification, which is an equilibrium-controlled process.[1] Several factors could be at play:
-
Presence of Water: The most likely culprit is water in your reagents or glassware. Water is a product of the reaction, and its presence will push the equilibrium back towards the starting materials (Le Châtelier's principle).
-
Solution: Ensure your 3-formyl-5-nitrobenzoic acid is thoroughly dry. Use anhydrous methanol and dry all glassware in an oven before use.[1]
-
-
Insufficient Catalyst: The amount of sulfuric acid is catalytic but crucial. Too little will result in a slow reaction rate.
-
Solution: Use at least 0.1 equivalents of concentrated H₂SO₄.
-
-
Temperature: The reaction requires heat to proceed at a reasonable rate.
-
Solution: Ensure the mixture is maintained at a steady reflux.
-
Q2: After the work-up, I obtained a sticky oil instead of a solid product. What went wrong?
A2: The formation of an oil suggests the presence of impurities that are depressing the melting point of your product.
-
Unreacted Starting Material: If the reaction was incomplete, the remaining carboxylic acid can lead to an oily product.
-
Solution: Confirm reaction completion via TLC before beginning the work-up. If the reaction has stalled, consider adding more catalyst or refluxing for a longer period.
-
-
Solvent Residue: Incomplete removal of the extraction solvent (e.g., ethyl acetate) or methanol will result in an oil.
-
Solution: Ensure the product is thoroughly dried under high vacuum.[5]
-
-
Side Products: Although this reaction is generally clean, excessive heat or a prolonged reaction time could potentially lead to minor side products.
-
Solution: Purify the crude oil using flash column chromatography on silica gel to isolate the pure product.
-
Q3: My final yield is very low. How can I improve it?
A3: Low yield is often tied to an incomplete reaction or losses during work-up and purification.
| Problem Area | Potential Cause | Optimization Strategy |
| Reaction | Incomplete conversion (equilibrium not shifted sufficiently). | Use a larger excess of anhydrous methanol (it acts as both solvent and reagent) to drive the equilibrium forward. Ensure the starting acid is completely dry.[1] |
| Work-up | Product loss during aqueous washes, especially if the product has some water solubility. | Minimize the volume of water used in the initial quench. Ensure proper phase separation during extraction. Back-extract the aqueous layers with fresh solvent to recover any dissolved product. |
| Purification | Product loss during recrystallization or chromatography. | For recrystallization, use the minimum amount of hot solvent required to dissolve the product to ensure maximum recovery upon cooling.[4] For chromatography, careful selection of fractions based on TLC analysis is key. |
Q4: I am attempting Route A (Oxidation of Methyl 3-methyl-5-nitrobenzoate). The reaction is either not working or I'm getting the carboxylic acid as the main product.
A4: The selective oxidation of a methyl group to an aldehyde without over-oxidation to the carboxylic acid is a significant challenge.[6]
-
Choice of Oxidant: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will typically oxidize the methyl group all the way to a carboxylic acid.[7]
-
Solution: A multi-step approach is often more reliable. A common strategy is free-radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS) and a radical initiator (like AIBN or benzoyl peroxide) to form a dibromomethyl intermediate. This intermediate can then be hydrolyzed to the aldehyde.[8]
-
-
Reaction Conditions: Overly harsh conditions (high temperature, long reaction times) can promote over-oxidation.
-
Solution: Maintain careful temperature control and monitor the reaction closely by TLC to stop it once the starting material is consumed.
-
Troubleshooting Decision Tree
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. iajpr.com [iajpr.com]
- 3. southalabama.edu [southalabama.edu]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 3-formyl-5-nitrobenzoate
Welcome to the technical support resource for the synthesis of Methyl 3-formyl-5-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate. We understand that synthetic roadblocks can be a significant impediment to progress. This document provides in-depth, field-tested insights into identifying and mitigating common byproducts encountered during the synthesis, ensuring higher purity, better yields, and more reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound, and what are its primary challenges?
The most prevalent laboratory and industrial synthesis involves the selective oxidation of the methyl group of a precursor, Methyl 3-methyl-5-nitrobenzoate . This method is favored for its atom economy and directness. The primary challenge lies in the delicate nature of the aldehyde functional group, which is highly susceptible to both under- and over-oxidation. Furthermore, the ester moiety can be labile under certain reaction and workup conditions.
Q2: My final product is an off-white or yellowish solid, sometimes oily, instead of a clean crystalline product. What is the likely cause?
A non-crystalline or discolored product is almost always indicative of impurities. The most common culprits are:
-
Over-oxidized byproduct (Methyl 3-carboxy-5-nitrobenzoate): This acidic impurity can interfere with crystallization.
-
Unreacted starting material (Methyl 3-methyl-5-nitrobenzoate): Being structurally similar, it can co-precipitate or form a eutectic mixture with the product.
-
Hydrolyzed byproducts: The presence of acidic species like 3-formyl-5-nitrobenzoic acid can lead to an oily or gummy consistency.[1]
Q3: My TLC plate shows multiple spots after the reaction. What are these byproducts?
Aside from your desired product (the aldehyde), you are likely observing one or more of the following, typically in this order of polarity on a silica gel plate (from bottom to top):
-
Methyl 3-carboxy-5-nitrobenzoate: The most polar byproduct due to the free carboxylic acid. It will streak if the mobile phase is not acidic enough.
-
3-Formyl-5-nitrobenzoic acid: Also highly polar due to the carboxylic acid.
-
This compound (Product): Your target compound.
-
Methyl 3-methyl-5-nitrobenzoate (Starting Material): The least polar of the main components.
Q4: How can I minimize the formation of the over-oxidized carboxylic acid byproduct?
Over-oxidation is a classic challenge when synthesizing aldehydes. Control is key.
-
Stoichiometry: Use a slight excess, but not a large excess, of a mild oxidizing agent. Avoid harsh oxidants like potassium permanganate unless conditions are meticulously controlled.
-
Temperature Control: Run the reaction at the lowest effective temperature. Exothermic reactions can easily run away, leading to over-oxidation.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the desired aldehyde product.
Q5: What are the best practices to prevent the hydrolysis of the methyl ester during synthesis and workup?
Ester hydrolysis is typically catalyzed by acid or base, especially in the presence of water.
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use.
-
Neutral Workup: During the aqueous workup, maintain the pH as close to neutral (pH 6-8) as possible.[2] A patent for a related synthesis specifically highlights maintaining a pH of 6-8 to prevent ester hydrolysis.[2]
-
Temperature: Perform extractions and washes at room temperature or below to minimize the rate of hydrolysis.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental failures with probable causes and actionable solutions.
Problem 1: Significant Amount of Unreacted Starting Material Detected
Symptom: TLC/NMR analysis of the crude product shows a high percentage of Methyl 3-methyl-5-nitrobenzoate.
Probable Cause:
-
Insufficient Oxidant: The stoichiometric amount of the oxidizing agent was too low.
-
Low Reaction Temperature: The activation energy for the oxidation was not met.
-
Poor Reagent Activity: The oxidizing agent may have degraded over time.
Troubleshooting Workflow:
Caption: Troubleshooting logic for incomplete conversion.
Problem 2: Primary Impurity is the Over-Oxidized Carboxylic Acid
Symptom: The main byproduct observed is Methyl 3-carboxy-5-nitrobenzoate. The crude product may be difficult to solidify.
Probable Cause:
-
Excess Oxidant: A large excess of the oxidizing agent was used.
-
High Reaction Temperature: The reaction was run at too high a temperature or an exotherm was not controlled.
-
Prolonged Reaction Time: The reaction was left for too long after the starting material was consumed.
Mitigation Protocol:
-
Reagent Stoichiometry: Carefully calculate and weigh the oxidizing agent. A common starting point is 1.1 to 1.5 equivalents.
-
Controlled Addition: Add the oxidizing agent portion-wise or as a solution via a syringe pump to maintain a steady internal temperature.
-
Vigilant Monitoring: After the starting material spot disappears on TLC, immediately proceed to the reaction workup. Do not let the reaction stir for an extended period "for good measure."
Synthetic Pathway and Byproduct Formation
The desired reaction is the selective oxidation of a single methyl group. However, side reactions can lead to a mixture of products.
Caption: Key reaction and competing byproduct pathways.
Purification Protocol: Removing Common Byproducts
If byproducts are present, a combination of extraction and chromatography is often required for purification.
Objective: To isolate pure this compound from its acidic byproducts and unreacted starting material.
Methodology:
-
Acid-Base Extraction (to remove acidic byproducts): a. Dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). b. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic byproducts (Methyl 3-carboxy-5-nitrobenzoate and 3-formyl-5-nitrobenzoic acid) will be deprotonated and move into the aqueous layer.
-
Expert Tip: Perform this wash gently to avoid emulsion formation. Repeat 2-3 times, checking the pH of the aqueous layer to ensure it remains basic. c. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Silica Gel Column Chromatography (to remove starting material): a. The product from the extraction is often pure enough. If unreacted starting material persists, column chromatography is necessary. b. Stationary Phase: Silica gel (230-400 mesh). c. Mobile Phase: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is typically effective. The less polar starting material will elute before the more polar aldehyde product. d. Monitoring: Collect fractions and monitor by TLC to identify and combine the pure product fractions. e. Final Step: Evaporate the solvent from the pure fractions to yield the crystalline product.
Data Summary for Key Compounds
| Compound | IUPAC Name | Molecular Formula | Role in Synthesis |
| Target Product | This compound | C₉H₇NO₅ | Desired Product |
| Starting Material | Methyl 3-methyl-5-nitrobenzoate | C₉H₉NO₄ | Reactant |
| Byproduct 1 | Methyl 3-carboxy-5-nitrobenzoate | C₉H₇NO₆ | Over-oxidation Product |
| Byproduct 2 | 3-Formyl-5-nitrobenzoic acid | C₈H₅NO₅ | Hydrolysis Product |
References
Technical Support Center: Purification of Crude Methyl 3-formyl-5-nitrobenzoate
Introduction: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude Methyl 3-formyl-5-nitrobenzoate via recrystallization. As a critical intermediate in various synthetic pathways, achieving high purity is paramount. This document offers a detailed experimental protocol, extensive troubleshooting advice, and frequently asked questions to address common challenges encountered during this purification process.
Disclaimer: Specific experimental data such as melting point and precise solvent solubility for this compound is not widely published. The guidance provided herein is based on established first principles of recrystallization and data from the closely related structural analogue, Methyl 3-nitrobenzoate.
Physical & Chemical Properties Overview
For the purpose of purity assessment (e.g., by melting point depression), the properties of the closely related compound, Methyl 3-nitrobenzoate, are provided as a benchmark. The presence of the polar aldehyde (formyl) group on the target molecule will influence its physical properties.
| Property | Value (this compound) | Value (Analogue: Methyl 3-nitrobenzoate) | Source |
| Molecular Formula | C9H7NO5 | C8H7NO4 | [1] |
| Molecular Weight | 209.16 g/mol | 181.15 g/mol | [1][2] |
| Appearance | Expected to be a crystalline solid | White to beige crystalline powder | [3][4] |
| Melting Point | Not available in cited literature | 78-80 °C (pure) | [2][4][5] |
| Solubility (Water) | Expected to be insoluble | Insoluble | [4] |
| Solubility (Organic) | Expected to be soluble in hot polar organic solvents | Slightly soluble in cold ethanol, methanol; soluble in hot ethanol, methanol | [4][6] |
Recommended Recrystallization Protocol
This protocol provides a robust starting point for the purification of this compound. Given the compound's structure, a polar protic solvent like ethanol is an excellent choice.
Experimental Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Solvent Selection (Small-Scale Test):
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a suitable solvent (e.g., ethanol, methanol, isopropanol) dropwise at room temperature. The ideal solvent should not dissolve the compound readily in the cold.
-
Heat the test tube in a warm water bath. The compound should dissolve completely in a minimal amount of the hot solvent.
-
Allow the tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent choice. Ethanol is a highly recommended starting point.[7][8]
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation and rapid cooling).
-
Add a magnetic stir bar or boiling chips. Place the flask on a hot plate.
-
Add the chosen solvent (e.g., 95% ethanol) in small portions, bringing it to a gentle boil between additions.
-
Continue adding the hot solvent just until all the solid material dissolves completely. The goal is to create a saturated solution at the solvent's boiling point. Using a large excess of solvent is the most common cause of poor yield.[9]
-
-
Hot Filtration (if necessary):
-
If you observe insoluble impurities (e.g., dust, sand) or if the solution is colored and requires charcoal treatment, a hot filtration is necessary.
-
Place a stemless or short-stemmed funnel with fluted filter paper into a second, pre-warmed Erlenmeyer flask.
-
Keep both the solution and the receiving flask hot to prevent premature crystallization in the funnel.[7]
-
Pour the hot, dissolved solution through the filter paper quickly.
-
-
Crystallization:
-
Cover the mouth of the flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed on a benchtop. Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[9]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield by further decreasing the compound's solubility.
-
-
Collection and Washing:
-
Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of the ice-cold recrystallization solvent to ensure a good seal.
-
Turn on the vacuum and pour the crystalline slurry into the funnel.
-
Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining soluble impurities clinging to the crystal surfaces. Using too much wash solvent or solvent that is not chilled will redissolve some of your product, leading to a lower yield.
-
Keep the vacuum on for several minutes to pull air through the crystals and aid in preliminary drying.
-
-
Drying:
-
Transfer the crystalline product to a pre-weighed watch glass.
-
Dry the product to a constant weight. This can be done by air drying or, more efficiently, in a vacuum oven at a temperature well below the compound's expected melting point (e.g., 40-50 °C).[8]
-
Determine the melting point of the dried product. A sharp melting range close to the literature value of an analogue (78-80 °C) suggests high purity.[2]
-
Troubleshooting Guide
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: My compound "oiled out" instead of forming crystals. What happened and what should I do?
A1: "Oiling out" occurs when the dissolved solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often because the boiling point of the solvent is higher than the melting point of the solute, or because the solution is too concentrated with impurities, which can depress the melting point.
-
Immediate Solution: Reheat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.
-
Long-Term Solution: If the problem persists, your chosen solvent may be unsuitable. Select a solvent with a lower boiling point.
Q2: No crystals are forming, even after cooling the flask in an ice bath. How can I induce crystallization?
A2: This is a classic case of a supersaturated solution, where the concentration of the solute is higher than its normal solubility limit, but the crystals lack a nucleation site to begin forming.
-
Method 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for the first crystals to form.
-
Method 2: Seed Crystals. If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.
-
Method 3: Concentrate the Solution. If the solution is not actually supersaturated but simply too dilute, you have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.
Q3: My final product is yellow, but the literature says it should be a white solid. Is it still impure?
A3: A yellow or beige tint is common for nitroaromatic compounds and may not necessarily indicate significant impurity. However, it can be due to the presence of minor, highly colored byproducts from the nitration synthesis (e.g., ortho-isomers or dinitrated products).[6] A sharp melting point is the best indicator of purity. If the melting range is broad (more than 2 °C) or depressed compared to the expected value, the color likely indicates residual impurities. A second recrystallization may be necessary to obtain a colorless product.
Q4: My recovery yield was very low (<50%). What are the most likely causes?
A4: A low yield is a common and frustrating issue. The primary causes are almost always procedural:
-
Using Too Much Solvent: This is the most frequent error. Any excess solvent beyond the minimum required for dissolution will keep more of your product dissolved in the mother liquor upon cooling.
-
Premature Crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure your filtration apparatus is adequately pre-heated.
-
Improper Washing: Washing the collected crystals with room-temperature solvent or with too large a volume of cold solvent will dissolve and wash away a significant portion of your product. Always use a minimal amount of ice-cold solvent for the wash step.
-
Incomplete Cooling: Failing to cool the solution in an ice bath after initial room-temperature cooling will leave a substantial amount of product dissolved in the solvent.
Q5: How do I know if I've used the "minimum amount of hot solvent"?
A5: This requires careful, stepwise addition. Add the solvent in small portions to the crude solid and heat the mixture to a gentle boil after each addition. Swirl the flask and observe. If solid remains, add another small portion of solvent. The "minimum amount" has been reached at the exact point when the last of the solid just dissolves at the boiling point of the solvent. It is always better to add slightly too little and have some undissolved solid (which you can then remedy with one more small addition) than to add too much at the outset.
References
- 1. Methyl 3-formyl-2-nitrobenzoate | C9H7NO5 | CID 44549250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-nitrobenzoate 99 618-95-1 [sigmaaldrich.com]
- 3. Methyl 3-nitrobenzoate, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. Recrystallization [sites.pitt.edu]
troubleshooting guide for the nitration of methyl 3-formylbenzoate
Technical Support Center: Nitration of Methyl 3-Formylbenzoate
This guide provides in-depth troubleshooting and practical advice for researchers undertaking the nitration of methyl 3-formylbenzoate. The presence of two electron-withdrawing groups on the aromatic ring presents unique challenges regarding reactivity and regioselectivity. This document addresses common issues in a direct question-and-answer format, grounded in the principles of physical organic chemistry.
Frequently Asked Questions & Troubleshooting
Q1: Why is my nitration of methyl 3-formylbenzoate proceeding very slowly or resulting in a low yield?
Answer: The low reactivity of methyl 3-formylbenzoate towards electrophilic aromatic substitution is expected. The substrate contains two powerful electron-withdrawing groups (EWGs): the methyl ester (-COOCH₃) and the formyl (-CHO) group.[1][2] Both groups deactivate the benzene ring by inductively pulling electron density away from it and through unfavorable resonance effects, making the ring significantly less nucleophilic.[3][4] This reduced nucleophilicity means the ring is less capable of attacking the electrophile—the nitronium ion (NO₂⁺)—leading to a sluggish reaction that requires more forcing conditions than the nitration of benzene or even monosubstituted deactivated rings.[5][6]
To overcome this, consider the following optimizations:
-
Stronger Nitrating Agent: Using fuming nitric acid and/or oleum (fuming sulfuric acid) can increase the concentration of the highly reactive nitronium ion.[5]
-
Temperature Control: While low temperatures (0-15°C) are crucial to prevent side reactions, a slight and carefully controlled increase in temperature after the initial addition may be necessary to drive the reaction to completion.[7][8] However, this risks decreased selectivity and byproduct formation.
-
Anhydrous Conditions: Ensure all glassware is dry and reagents are anhydrous, as water can consume the acid catalyst and quench the nitronium ion.
Q2: What is the major product I should expect, and why? I'm seeing a complex mixture of isomers.
Answer: The regiochemical outcome is dictated by the directing effects of the existing substituents. Both the formyl and the ester groups are classified as meta-directors.[4] They deactivate the ortho and para positions relative to themselves more than they deactivate the meta position.
Let's analyze the positions on methyl 3-formylbenzoate:
-
Ester Group (-COOCH₃) at C1: Directs incoming electrophiles to the C5 position.
-
Formyl Group (-CHO) at C3: Directs incoming electrophiles to the C5 position.
Both groups cooperatively direct the incoming nitro group to the C5 position . Therefore, the overwhelmingly major product expected from this reaction is methyl 3-formyl-5-nitrobenzoate . Attack at other positions (C2, C4, C6) would result in highly destabilized carbocation intermediates (arenium ions) where a positive charge is placed adjacent to one of the electron-withdrawing groups.
If you are observing a complex mixture, it is likely due to reaction conditions being too harsh, leading to side reactions or dinitration.[8] It is also crucial to confirm the identity of your starting material.
Caption: Logical workflow for determining the major product.
Q3: My reaction is producing a dark tar-like substance instead of a clean solid. What is causing this?
Answer: The formation of dark tars or char is a common issue in nitration reactions, especially when dealing with sensitive functional groups like aldehydes under strongly acidic and oxidizing conditions.[9]
Potential causes include:
-
Oxidation: The aldehyde group (-CHO) is susceptible to oxidation by hot, concentrated nitric acid. This can lead to the formation of a carboxylic acid and other degradation products.
-
Over-Nitration/Decomposition: If the reaction temperature is not strictly controlled, the exothermic nature of the reaction can cause localized heating.[10] This "runaway" condition can lead to dinitration, polynitration, and ultimately, decomposition of the aromatic ring into intractable tar.[5][9]
-
Reaction with Impurities: Impurities in the starting material can also be more susceptible to oxidation and decomposition.
To minimize tar formation:
-
Strict Temperature Control: Maintain the reaction temperature between 0°C and 15°C during the addition of the nitrating mixture.[6][8] This is the most critical parameter.
-
Slow, Controlled Addition: Add the nitrating mixture dropwise to the substrate solution with efficient stirring to dissipate heat and avoid localized high temperatures.[11]
-
Purity of Reagents: Use high-purity, freshly distilled methyl 3-formylbenzoate if possible.
Q4: How do I properly and safely set up and quench this reaction?
Answer: Safety is paramount when working with nitrating mixtures.[12] Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers.[13][14][15]
Setup and Execution:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, acid-resistant gloves, and a lab coat.[12][14]
-
Fume Hood: Conduct the entire procedure in a certified chemical fume hood.[12]
-
Cooling Bath: Use an ice-water or ice-salt bath to maintain low temperatures.
-
Order of Addition: Prepare the nitrating mixture by adding sulfuric acid to nitric acid slowly while cooling. Never add acid to water or nitric acid to sulfuric acid without cooling , as the heat generated can be dangerous. The standard procedure involves adding the pre-chilled nitrating mixture to the chilled solution of the substrate.[16]
Quenching: The safest way to quench the reaction is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.[17][18] This rapidly dilutes the acids and dissipates the heat of dilution. The solid product should precipitate from the cold aqueous solution and can then be collected by vacuum filtration.
Representative Experimental Protocol
Disclaimer: This is a representative protocol adapted from similar procedures for deactivated aromatic compounds.[7][8] Optimization may be required.
-
Preparation of Nitrating Mixture: In a dry flask, cool 12 mL of concentrated sulfuric acid in an ice bath. Slowly and carefully add 12 mL of concentrated nitric acid dropwise with stirring, ensuring the temperature remains below 15°C.
-
Reaction Setup: In a separate three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 10.0 g of methyl 3-formylbenzoate in 20 mL of concentrated sulfuric acid. Cool this mixture to 0-5°C in an ice-salt bath.
-
Nitration: Add the cold nitrating mixture from step 1 to the addition funnel. Add the mixture dropwise to the stirred substrate solution over approximately 45-60 minutes. Crucially, maintain the internal reaction temperature between 5°C and 15°C throughout the addition. [8]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-60 minutes, monitoring by TLC if possible.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker, stirring vigorously.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization, typically from an ethanol/water mixture, to yield this compound.[18]
Caption: Experimental workflow for the nitration of methyl 3-formylbenzoate.
Key Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Temperature | 5–15°C during addition[8] | Critical for selectivity and safety. Higher temps lead to oxidation, dinitration, and tar formation. Lower temps may result in an incomplete reaction. |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Standard nitrating mixture. Fuming acids may be needed for higher yield but increase risks. |
| Reaction Time | 1-2 hours | Insufficient time leads to low conversion. Excessive time can promote side reactions. Monitor by TLC. |
| Quenching | Pour onto crushed ice | Safely dissipates heat from dilution. Adding water directly to the reaction is extremely hazardous. |
| Purification | Recrystallization (Ethanol/Water) | Removes residual acids and most isomeric impurities.[18] |
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. webassign.net [webassign.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. stmarys-ca.edu [stmarys-ca.edu]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. southalabama.edu [southalabama.edu]
- 12. youtube.com [youtube.com]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. ehs.com [ehs.com]
- 15. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 16. echemi.com [echemi.com]
- 17. westfield.ma.edu [westfield.ma.edu]
- 18. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
preventing the formation of isomers in Methyl 3-formyl-5-nitrobenzoate synthesis
Technical Support Center: Synthesis of Methyl 3-formyl-5-nitrobenzoate
Guide for Researchers and Drug Development Professionals on Preventing Isomer Formation
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed to help you minimize the formation of unwanted isomers and other impurities during your synthesis. Our focus is on explaining the chemical principles behind the recommended procedures to empower you to make informed decisions in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal and most regioselective synthetic route to this compound, and where is isomer formation most likely?
A1: The most reliable and regioselective synthesis begins with 3-methylbenzoic acid . This route is designed to leverage the directing effects of the substituents to install the nitro and formyl groups at the desired positions with high fidelity. The primary stage where positional isomers can be introduced is during the electrophilic aromatic substitution (nitration) step.
The recommended synthetic pathway involves three key transformations:
-
Nitration: Electrophilic nitration of 3-methylbenzoic acid to form 3-methyl-5-nitrobenzoic acid. This step is critical for establishing the correct substitution pattern.
-
Esterification: Conversion of the carboxylic acid to its methyl ester, yielding Methyl 3-methyl-5-nitrobenzoate.
-
Oxidation: Selective oxidation of the methyl group to a formyl group to produce the final product, this compound.
Below is a diagram illustrating this strategic pathway.
Technical Support Center: Scale-Up Synthesis of Methyl 3-formyl-5-nitrobenzoate
Welcome to the technical support resource for the synthesis of Methyl 3-formyl-5-nitrobenzoate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical answers to frequently asked questions (FAQs) encountered during the scale-up of this multi-step synthesis. Our focus is on anticipating challenges, ensuring process safety, and maximizing product quality and yield.
Section 1: Synthetic Pathway and Core Challenges
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions at each stage. A common and scalable synthetic route proceeds from Methyl 3-methylbenzoate. The key transformations involve a highly exothermic nitration, a radical-initiated benzylic halogenation, and a controlled hydrolysis to yield the final aldehyde.
Each step presents unique scale-up challenges, primarily related to thermal management, selectivity control, and prevention of side reactions such as ester hydrolysis. This guide will address these challenges systematically.
Caption: Scalable synthetic workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions grounded in chemical principles.
Step 1: Nitration of Methyl 3-methylbenzoate
The nitration of aromatic compounds is a well-established but notoriously exothermic reaction.[1] Success at scale hinges on precise temperature control to ensure both safety and selectivity.
Q: My nitration reaction shows a low yield and significant amounts of unreacted starting material. What are the likely causes?
A: Low yields in nitration often point to incomplete reaction or issues with the nitrating agent.[2]
-
Potential Cause 1: Insufficiently Low Temperature. While crucial for safety, if the temperature is too low, the reaction rate can be significantly reduced, leading to incomplete conversion in the allotted time.
-
Potential Cause 2: Degradation or Dilution of Nitrating Agent. The active electrophile, the nitronium ion (NO₂⁺), is generated from nitric and sulfuric acids.[5] If the concentrated acids have absorbed atmospheric moisture, their efficacy will be reduced.
-
Potential Cause 3: Poor Mixing. On a larger scale, inefficient agitation can lead to localized areas of low reactant concentration, hindering the reaction rate.
-
Solution: Ensure the mechanical stirring is robust and creates a homogenous mixture of the organic substrate and the acid phase. Use appropriately sized stir shafts and baffles in the reactor if necessary.[2]
-
Q: I am observing the formation of significant dinitro byproducts. How can I improve the selectivity for mononitration?
A: The formation of dinitro compounds is a classic sign of over-nitration, typically caused by excessive reaction temperature or incorrect stoichiometry.[4]
-
Potential Cause 1: Temperature Excursions. Nitration is highly exothermic. Even small "hot spots" in the reactor can dramatically accelerate the reaction, leading to the formation of dinitro- and other side products, including nitrophenols.[2][4]
-
Solution: This is the most critical parameter to control. Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system (e.g., jacketed reactor with a chiller). Add the nitrating mixture slowly and sub-surface to ensure rapid heat dissipation.[6][7] Continuous flow reactors can offer superior temperature control for such reactions.[1][8]
-
-
Potential Cause 2: Incorrect Stoichiometry. Using a large excess of nitric acid will drive the reaction towards dinitration.
-
Solution: Maintain a strict molar ratio of nitric acid to the aromatic substrate. Typically, a slight excess (1.1-1.3 equivalents) of nitric acid is sufficient for complete mononitration.
-
Caption: Decision tree for troubleshooting low nitration yields.
Step 2 & 3: Dichlorination and Hydrolysis
The conversion of the benzylic methyl group to a formyl group is delicate. A robust method involves dichlorination followed by a carefully controlled hydrolysis, as direct oxidation often leads to the over-oxidized carboxylic acid.
Q: My final product is contaminated with the corresponding benzoic acid derivative. How can I prevent this over-oxidation?
A: This indicates that the hydrolysis conditions are too harsh or that the intermediate is being oxidized.
-
Potential Cause 1: pH Imbalance During Hydrolysis. Strongly acidic or basic conditions during the hydrolysis of the dichloromethyl intermediate can promote its conversion to the carboxylic acid and can also lead to the hydrolysis of the methyl ester.[9]
-
Solution: As described in related syntheses, maintaining the pH of the reaction system between 6 and 8 is critical. This can be achieved by the controlled, dropwise addition of a mild base solution, such as sodium bicarbonate, to neutralize the HCl formed during the reaction.[9]
-
-
Potential Cause 2: Presence of Oxidizing Agents. Residual reagents from previous steps or exposure to air at high temperatures can cause oxidation.
-
Solution: Ensure the dichlorinated intermediate is properly isolated and purified before proceeding to the hydrolysis step. Running the hydrolysis under an inert atmosphere (e.g., nitrogen) can also minimize oxidative side reactions.
-
Q: I am observing significant hydrolysis of the primary methyl ester group in my final product. How can this be avoided?
A: Saponification of the methyl ester is a common side reaction if the pH becomes too basic.
-
Potential Cause: High pH. The ester linkage is highly susceptible to cleavage under basic conditions, especially at elevated temperatures.
-
Solution: The primary strategy is strict pH control, keeping the reaction medium neutral or very slightly acidic (pH 6-7).[9] Avoid strong bases for pH adjustment. If the reaction requires heating, keep the temperature as low as possible to minimize the rate of ester hydrolysis. Using a phase transfer catalyst can often allow for lower reaction temperatures, further preserving the ester group.[9]
-
Section 3: Purification & Analysis FAQs
Q: What is the most effective method for purifying the final product at scale?
A: Recrystallization is the most common and scalable method for purifying solid organic compounds like this compound.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For nitrobenzoate esters, methanol or an ethanol/water mixture is often effective.[4][6] Lab-scale experiments should be conducted to determine the optimal solvent system and ratio.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution. If impurities are present, a hot filtration step can be performed.[10] Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Cooling too rapidly can cause impurities to be trapped in the crystal lattice. Finally, collect the crystals by filtration and wash with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]
Q: What are the recommended analytical techniques for IPC and final product release?
A: A combination of chromatographic and spectroscopic methods is essential for robust process control.
| Analytical Technique | Application Stage | Information Provided |
| HPLC (UV Detection) | IPC & Final Release | Quantifies starting material, intermediates, product, and byproducts. Ideal for determining reaction completion and final purity.[12] |
| GC-MS | IPC & Final Release | Identifies volatile impurities and confirms the molecular weight of the product and side products.[12][13] |
| ¹H and ¹³C NMR | Final Release | Confirms the chemical structure of the final product and identifies any structural isomers or impurities.[5] |
| FTIR Spectroscopy | IPC & Final Release | Monitors the appearance/disappearance of key functional groups (e.g., C=O stretch of the aldehyde and ester, N-O stretch of the nitro group).[3] |
| Melting Point | Final Release | A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.[14][15] |
Section 4: Scale-Up Safety Considerations
Q: What are the primary safety hazards when scaling this synthesis?
A: The primary hazards are thermal runaway during nitration and the handling of corrosive and hazardous materials.
-
Thermal Runaway: The nitration step is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.[2]
-
Mitigation: Always perform a thorough process safety assessment (e.g., using reaction calorimetry) to understand the thermal profile of the reaction. Ensure the reactor's cooling capacity is sufficient for the scale. Implement fail-safes, such as an emergency quenching system.
-
-
Corrosive Materials: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns.[14]
-
Mitigation: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and face shields. Perform all transfers in a well-ventilated fume hood or a closed system. Have appropriate spill kits (e.g., sodium bicarbonate for neutralization) readily available.
-
-
Halogenating Agents: Reagents like chlorine gas are toxic and require specialized handling procedures and scrubbing systems to neutralize any excess gas.
Section 5: Experimental Protocols
Protocol 5.1: Synthesis of Methyl 3-methyl-5-nitrobenzoate (Illustrative Scale)
This protocol is illustrative. All scaling activities must be preceded by a thorough safety and hazard review.
-
Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Set the chiller for the reactor jacket to 0°C.
-
Initial Charge: Charge the reactor with methyl 3-methylbenzoate (150 g, 1.0 mol). Begin stirring and add concentrated sulfuric acid (98%, 300 mL) slowly, ensuring the internal temperature does not exceed 20°C. Cool the mixture to 0-5°C.
-
Nitrating Mixture Preparation: In a separate flask, slowly add concentrated nitric acid (68%, 75 mL, approx. 1.2 mol) to concentrated sulfuric acid (75 mL) while cooling in an ice bath.
-
Addition: Transfer the cold nitrating mixture to the dropping funnel. Add it dropwise to the stirred reactor contents over 60-90 minutes, maintaining the internal temperature between 5°C and 10°C.[4] The rate of addition is dictated by the ability of the cooling system to dissipate the generated heat.
-
Reaction: After the addition is complete, stir the mixture at 5-10°C for an additional 30 minutes. Monitor the reaction by HPLC until the starting material is <1%.
-
Work-up: In a separate vessel, prepare a mixture of crushed ice (1 kg) and water (500 mL). Slowly transfer the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a pale yellow solid.[6][10]
-
Isolation: Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold water until the washings are neutral (pH 6-7).
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight. The expected yield is 85-90%.
(Protocols for subsequent steps would follow a similar level of detail, emphasizing control of pH, temperature, and IPCs.)
Section 6: References
-
BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. 16
-
BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Nitration. 2
-
RSC Publishing. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. 1
-
RSC Education. (n.d.). Nitration of methyl benzoate. The Royal Society of Chemistry. 6
-
Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. 14
-
PMC - NIH. (2014). Continuous flow nitration in miniaturized devices. 8
-
Chemistry Stack Exchange. (n.d.). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. 4
-
Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. 9
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. 3
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. 5
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. --INVALID-LINK--
-
YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. --INVALID-LINK--
-
U.S. Environmental Protection Agency. (n.d.). 6. analytical methods. 12
-
BenchChem. (2025). Technical Support Center: Analytical Methods for Monitoring Methyl 3-Boronobenzoate Reactions. 13
-
RSC Publishing. (n.d.). Analytical Methods. The Royal Society of Chemistry. 17
References
- 1. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. southalabama.edu [southalabama.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. aiinmr.com [aiinmr.com]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. echemi.com [echemi.com]
- 8. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. benchchem.com [benchchem.com]
- 14. savemyexams.com [savemyexams.com]
- 15. scribd.com [scribd.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.rsc.org [pubs.rsc.org]
stability issues of Methyl 3-formyl-5-nitrobenzoate under reaction conditions
Welcome to the technical support resource for Methyl 3-formyl-5-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly functionalized aromatic compound. Here, we address common stability challenges and provide troubleshooting strategies rooted in fundamental chemical principles to ensure the success and integrity of your experiments.
Overview: The Duality of Reactivity and Instability
This compound is a valuable synthetic intermediate due to its three distinct functional groups: a methyl ester, a formyl (aldehyde) group, and a nitro group. However, the very features that make it useful also render it susceptible to specific degradation pathways. The two powerful electron-withdrawing groups (nitro and formyl) make the aromatic ring highly electron-deficient and influence the reactivity of each functional group. Understanding these electronic effects is paramount to predicting and preventing stability issues. The primary concerns revolve around its pronounced sensitivity to basic conditions, nucleophiles, and certain reducing agents.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction solution containing this compound turned dark brown or black after adding a base (e.g., NaOH, K2CO3). What is causing this discoloration and decomposition?
This is a frequently encountered issue and typically points to base-induced degradation. The primary culprit is the Cannizzaro reaction , a characteristic reaction of aldehydes that lack α-hydrogens, such as this compound.[1][2]
-
Causality: In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation reaction. One molecule is oxidized to a carboxylic acid (which is deprotonated to the carboxylate salt), and the second molecule is reduced to a primary alcohol.[1][3] This process can be accompanied by the formation of complex, often colored, side products and polymers, leading to the observed darkening of the reaction mixture.
-
Concurrent Ester Hydrolysis: Simultaneously, the methyl ester group is highly susceptible to base-catalyzed hydrolysis (saponification), which consumes the base and forms the corresponding carboxylate salt and methanol.[4] This further complicates the reaction profile.
Troubleshooting Protocol:
-
Strict pH Control: Avoid strong bases entirely if possible. If a base is required, use a mild, non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) and add it slowly at low temperatures. For some related syntheses, maintaining a pH between 6 and 8 has been shown to prevent ester hydrolysis.[5]
-
Temperature Management: Perform the reaction at the lowest possible temperature to slow the rate of decomposition.
-
Alternative Reagents: If the reaction goal is to deprotonate another site, consider using a sterically hindered or non-nucleophilic base. If the reaction involves the aldehyde, protect it as an acetal before subjecting the molecule to basic conditions.
Q2: I've identified two unexpected products in my reaction: 3-hydroxymethyl-5-nitrobenzoic acid (or its methyl ester) and 3-carboxy-5-nitrobenzoic acid. What reaction pathway leads to these?
Observing both an alcohol and a carboxylic acid derivative strongly indicates that the Cannizzaro reaction has occurred.[3][6]
-
Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon.[1] The resulting tetrahedral intermediate then transfers a hydride ion to the aldehyde group of a second molecule. This redox process results in one molecule being oxidized and the other reduced.[1]
Below is a diagram illustrating the primary degradation pathways for this compound under basic conditions.
Caption: Key decomposition pathways in the presence of a strong base.
Q3: Can I perform a reduction on this molecule without affecting all functional groups?
Yes, selective reduction is possible by choosing the appropriate reagent, but care must be taken.
-
Aldehyde Reduction: The formyl group can be selectively reduced to a primary alcohol using mild reducing agents.
-
Recommended Reagent: Sodium borohydride (NaBH₄) is typically effective for reducing aldehydes without affecting nitro groups or esters.[7]
-
-
Nitro Group Reduction: The nitro group can be reduced to an amine (aniline derivative).
-
Concurrent Reduction: Using strong, non-selective reducing agents like H₂ with a metal catalyst will likely reduce both the aldehyde and the nitro group.[7]
Experimental Protocol: Selective Aldehyde Reduction
-
Dissolve this compound in a suitable solvent (e.g., Methanol, Ethanol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Sodium Borohydride (NaBH₄) portion-wise (typically 1.0-1.5 equivalents).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction carefully with a dilute acid (e.g., 1M HCl) or water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the resulting alcohol product.
Q4: What are the recommended storage and handling procedures to ensure long-term stability?
As an aromatic nitro compound, this compound requires specific storage conditions to prevent degradation and ensure safety.[8][9]
-
Storage:
-
Handling:
-
Avoid contact with strong bases, strong acids, strong oxidizing agents, and strong reducing agents.[12]
-
Polynitrated aromatic compounds can be shock-sensitive, especially if impurities are present. While this specific molecule is not an explosive, it is good practice to handle all nitroaromatics with care.[8]
-
Use in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
-
| Incompatible Materials & Conditions | Rationale for Avoidance |
| Strong Bases (NaOH, KOH, etc.) | Induces rapid Cannizzaro reaction and ester hydrolysis.[3][4] |
| Strong Acids (reflux) | Can catalyze ester hydrolysis. |
| Strong Reducing Agents (H₂/Pd, LiAlH₄) | Non-selective; will reduce both nitro and aldehyde groups.[7] |
| Strong Oxidizing Agents (KMnO₄, CrO₃) | Will oxidize the aldehyde group to a carboxylic acid.[14] |
| Primary/Secondary Amines | Can react with the aldehyde to form imines or enamines. |
| High Heat & Direct Sunlight | Can promote decomposition and side reactions.[10][11] |
Summary of Potential Stability Issues
| Issue | Triggering Condition(s) | Resulting Product(s) | Prevention Strategy |
| Cannizzaro Reaction | Strong Base (pH > 9) | Alcohol + Carboxylic Acid | Avoid strong bases; use mild, non-nucleophilic bases if necessary. |
| Ester Hydrolysis | Strong Acid or Base | Carboxylic Acid + Methanol | Maintain neutral or weakly acidic/basic conditions (pH 6-8).[5] |
| Aldehyde Oxidation | Oxidizing Agents | Carboxylic Acid | Avoid exposure to oxidants. |
| Over-reduction | Strong Reducing Agents | Amine + Alcohol | Use selective reducing agents (e.g., NaBH₄ for aldehyde only).[7] |
| General Decomposition | High Temperature, UV Light | Complex mixture, often colored | Store in a cool, dark, and dry place.[11] |
Below is a troubleshooting workflow to diagnose common issues encountered during reactions.
Caption: Troubleshooting Decision Tree for Common Reaction Failures.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. kvmwai.edu.in [kvmwai.edu.in]
- 3. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]
- 6. SATHEE: Cannizzaro Reaction Mechanism [sathee.iitk.ac.in]
- 7. youtube.com [youtube.com]
- 8. kamatlab.com [kamatlab.com]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 13. savemyexams.com [savemyexams.com]
- 14. Aldehyde - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Methyl 3-formyl-5-nitrobenzoate and Its Positional Isomers: A Guide for Researchers
Introduction
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the precise identification and characterization of constitutional isomers are of paramount importance. Subtle shifts in the positions of functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides an in-depth comparative analysis of Methyl 3-formyl-5-nitrobenzoate and its key positional isomers. As a Senior Application Scientist, my objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that not only contrasts the properties of these compounds but also provides the practical methodologies to distinguish them. The narrative that follows is grounded in established analytical principles, supported by experimental data, and designed to be a self-validating reference for your laboratory work.
Structural Overview of the Isomers
The core structure we are examining is a methyl benzoate scaffold substituted with a formyl (-CHO) and a nitro (-NO₂) group. The differential placement of these electron-withdrawing groups on the benzene ring gives rise to six primary positional isomers. Understanding these structural nuances is the first step in appreciating their distinct chemical behaviors.
Figure 1: Chemical structures of this compound and its key isomers.
Comparative Physicochemical Properties
The location of the formyl and nitro groups significantly influences the electronic distribution and intermolecular forces, leading to distinct physical properties such as melting and boiling points. A summary of these properties is presented below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 172899-78-4 | C₉H₇NO₅ | 209.16 | Not available | Not available |
| Methyl 4-formyl-2-nitrobenzoate | 551959-56-9 | C₉H₇NO₅ | 209.16 | Not available | Not available |
| Methyl 2-formyl-4-nitrobenzoate | 2167295-61-4 | C₉H₇NO₅ | 209.16 | Not available | Not available |
| Methyl 5-formyl-2-nitrobenzoate | 133719-04-7 | C₉H₇NO₅ | 209.16 | Not available | Not available |
| Methyl 3-formyl-4-nitrobenzoate | 148625-35-8 | C₉H₇NO₅ | 209.16 | 72-76 | Not available |
| Methyl 3-formyl-2-nitrobenzoate | 138229-59-1 | C₉H₇NO₅ | 209.16 | Not available | 354[1][2][3][4] |
Note: The lack of readily available public data for some isomers highlights the importance of in-house analytical characterization.
Spectroscopic Differentiation: A Multi-faceted Approach
The unambiguous identification of these isomers necessitates the use of multiple spectroscopic techniques. ¹H NMR and Mass Spectrometry are particularly powerful tools in this context.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum provide a unique fingerprint for each isomer. The electron-withdrawing nature of the formyl and nitro groups deshields the aromatic protons, shifting their signals downfield. The relative positions of these groups dictate the multiplicity and coupling constants (J) of the aromatic signals.[5]
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| This compound | ~10.2 (s) | 8.8-9.2 (m) | ~4.0 (s) |
| Methyl 4-formyl-2-nitrobenzoate | ~10.5 (s) | 8.2-8.6 (m) | ~4.0 (s) |
| Methyl 2-formyl-4-nitrobenzoate | ~10.6 (s) | 8.4-8.8 (m) | ~4.0 (s) |
| Methyl 5-formyl-2-nitrobenzoate | ~10.1 (s) | 8.1-8.5 (m) | ~4.0 (s) |
| Methyl 3-formyl-4-nitrobenzoate | ~10.3 (s) | 8.0-8.4 (m) | ~4.0 (s) |
| Methyl 3-formyl-2-nitrobenzoate | 9.98 (s)[3][6] | 7.77 (t), 8.18 (dd), 8.28 (dd)[3][6] | 3.95 (s)[3][6] |
Note: The predicted chemical shifts are estimations based on substituent effects. Experimental verification is crucial.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of nitroaromatic compounds typically reveals characteristic fragmentation patterns, including the loss of NO (30 u) and NO₂ (46 u).[7] The relative intensities of these fragment ions can sometimes provide clues to the substitution pattern. Ortho effects, where adjacent substituents interact during fragmentation, can lead to unique fragmentation pathways for some isomers.[8]
Expected Key Fragmentation Pathways
Figure 2: Common fragmentation pathways for Methyl formyl-nitrobenzoate isomers.
Chromatographic Separation: The Key to Isomer Resolution
The separation of these closely related isomers is a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a robust technique for separating positional isomers of aromatic compounds. The choice of stationary phase and mobile phase composition is critical for achieving baseline resolution. A C18 column is a good starting point, and the mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers the dual advantage of high-resolution separation and definitive mass-based identification. A mid-polar capillary column is often suitable for the separation of nitroaromatic compounds.[9] The temperature programming of the GC oven is a key parameter to optimize for achieving separation of these isomers.
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound and its isomers. Optimization may be required based on the specific instrumentation and sample matrix.
Protocol 1: ¹H NMR Analysis
Figure 3: Workflow for ¹H NMR analysis.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the isomer into a clean, dry vial.[10]
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃).[10]
-
Gently agitate the vial to ensure complete dissolution.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a 5 mm NMR tube to remove any particulate matter.
2. NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument according to standard procedures.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 30° pulse, 2-4 second acquisition time, 1-second relaxation delay).
3. Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative number of protons.
-
Measure the chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) at 0 ppm.
-
Analyze the splitting patterns (multiplicities) and determine the coupling constants (J) in Hz.
Protocol 2: GC-MS Analysis
Figure 4: Workflow for GC-MS analysis.
1. Sample Preparation:
-
Prepare a stock solution of each isomer at a concentration of approximately 1 mg/mL in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Prepare a mixed standard containing all isomers at a lower concentration (e.g., 10 µg/mL) for evaluating the separation.
2. GC-MS Conditions:
-
GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is recommended.
-
Injector: Splitless injection at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times.
-
Analyze the mass spectrum of each peak to confirm the molecular weight and observe the fragmentation pattern.
Conclusion
The differentiation of this compound from its positional isomers is a non-trivial but achievable analytical task. A systematic approach combining chromatographic separation with spectroscopic characterization is essential for unambiguous identification. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic and analytical endeavors. The causality behind the choice of experimental techniques lies in their orthogonal nature; chromatography separates based on subtle differences in polarity and volatility, while NMR and MS provide detailed structural information based on the magnetic and mass-to-charge properties of the nuclei and molecules, respectively. By employing these self-validating systems, researchers can ensure the identity and purity of their compounds, a critical step in the path of scientific discovery and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. Methyl 3-formyl-2-nitrobenzoate CAS 138229-59-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Methyl 3-formyl-2-nitrobenzoate CAS#: 138229-59-1 [m.chemicalbook.com]
- 4. 138229-59-1 Cas No. | Methyl 3-formyl-2-nitrobenzoate | Apollo [store.apolloscientific.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 3-formyl-2-nitrobenzoate | 138229-59-1 [chemicalbook.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. Methyl 3-formyl-2-nitrobenzoate | C9H7NO5 | CID 44549250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
reactivity of Methyl 3-formyl-5-nitrobenzoate vs Methyl 3-formyl-2-nitrobenzoate
An In-Depth Comparative Guide to the Reactivity of Methyl 3-formyl-5-nitrobenzoate and Methyl 3-formyl-2-nitrobenzoate
For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is paramount. Substituted benzaldehydes are a critical class of intermediates, and their reactivity is finely tuned by the nature and position of their substituents. This guide provides a detailed comparison of two closely related isomers: this compound and Methyl 3-formyl-2-nitrobenzoate. While structurally similar, the positional difference of the nitro group imparts distinct electronic and steric characteristics, significantly influencing their behavior in chemical transformations.
This analysis is grounded in fundamental principles of physical organic chemistry and supported by data from analogous systems, offering predictive insights for reaction design and optimization.
Molecular Structure and Electronic Landscape
At first glance, both molecules share the same molecular formula (C₉H₇NO₅) and molecular weight (209.16 g/mol ).[1][2] Both possess a methyl ester and a nitro group—two powerful electron-withdrawing groups (EWGs)—that render the aldehyde (formyl) group highly electrophilic. However, their spatial arrangement is the critical differentiator.
Caption: Chemical structures of the two isomers.
The reactivity of the formyl group is dictated by the electrophilicity of its carbonyl carbon. This is modulated by two primary factors:
-
Electronic Effects: The extent to which the EWGs pull electron density from the aromatic ring and, consequently, from the formyl group.
-
Steric Effects: The physical obstruction around the reaction center (the formyl group) that may hinder the approach of a nucleophile.
Electronic Influence of Substituents
Both the nitro (-NO₂) and methyl ester (-COOCH₃) groups are deactivating, meaning they withdraw electron density from the benzene ring, making it less reactive towards electrophilic substitution but activating the ring's substituents towards nucleophilic attack.
-
Nitro Group (-NO₂): This is one of the most powerful EWGs. It exerts a strong electron-withdrawing inductive effect (-I) and a powerful resonance effect (-R or -M).
-
Methyl Ester Group (-COOCH₃): This group also withdraws electron density through both inductive and resonance effects, though it is weaker than the nitro group.
In This compound , the nitro group is meta to the formyl group. From this position, it exerts a powerful -I effect. A direct -R effect from the meta position is not possible, but the overall electron density on the ring is significantly lowered, which in turn enhances the aldehyde's electrophilicity.
In Methyl 3-formyl-2-nitrobenzoate , the nitro group is ortho to the formyl group. This proximity leads to two competing effects:
-
Maximal Inductive and Resonance Activation: The -I effect is strongest at the ortho position. Furthermore, the ortho-nitro group can exert a direct -R effect, strongly delocalizing electron density from the formyl group and making the carbonyl carbon exceptionally electrophilic.
-
Steric Hindrance: The bulky nitro group is situated directly beside the aldehyde. This creates significant steric congestion, which can impede the approach of nucleophiles, particularly large or bulky ones.
Caption: A logical diagram of electronic vs. steric effects in the isomers.
Comparative Reactivity Analysis
The interplay of electronic activation and steric hindrance results in different reactivity profiles for the two isomers, which is crucial when selecting one for a specific synthetic transformation.
Nucleophilic Addition Reactions
This is the most common class of reactions for aldehydes. The rate is generally accelerated by EWGs that increase the partial positive charge on the carbonyl carbon.[3]
-
This compound: This isomer is significantly more reactive than unsubstituted benzaldehyde. The combined -I effects of the meta-nitro and meta-ester groups increase the carbonyl's electrophilicity. With the reaction site being sterically unhindered, it is expected to react readily with a wide range of nucleophiles, both small and large.
-
Methyl 3-formyl-2-nitrobenzoate: The powerful electronic withdrawal from the ortho-nitro group makes its carbonyl carbon intrinsically more electrophilic than that of the 5-nitro isomer. However, its reactivity is a trade-off.
-
With Small Nucleophiles (e.g., cyanide, hydride reagents like NaBH₄): The electronic effect is likely to dominate. The high electrophilicity could lead to faster reaction rates compared to the 5-nitro isomer, as the small nucleophile can circumvent the steric barrier.
-
With Bulky Nucleophiles (e.g., Wittig ylides, Grignard reagents, sterically demanding amines): Steric hindrance will become the rate-limiting factor. The ortho-nitro group will physically block the trajectory of the incoming nucleophile, leading to significantly slower reaction rates compared to the sterically accessible 5-nitro isomer.
-
Table 1: Predicted Relative Reactivity in Nucleophilic Addition
| Reagent Type | Predicted Faster Reacting Isomer | Rationale |
| Small Nucleophiles (e.g., NaBH₄, HCN) | Methyl 3-formyl-2-nitrobenzoate | Dominant electronic activation outweighs minor steric effects. |
| Bulky Nucleophiles (e.g., Wittig reagents) | This compound | Steric accessibility is the primary determinant of reaction rate.[4] |
| Base-Catalyzed Condensations | Dependent on specific mechanism | For reactions like the Knoevenagel condensation, increased electrophilicity is key, but steric hindrance can affect catalyst binding and subsequent steps.[3] |
Experimental Protocol: A Comparative Knoevenagel Condensation
To empirically validate the predicted reactivity, a comparative Knoevenagel condensation with diethyl malonate can be performed. This reaction involves a nucleophilic attack on the aldehyde and is sensitive to both electronic and steric factors.
Objective:
To compare the reaction rate and yield of this compound and Methyl 3-formyl-2-nitrobenzoate in a piperidine-catalyzed Knoevenagel condensation.
Materials:
-
This compound
-
Methyl 3-formyl-2-nitrobenzoate[5]
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Prepare two identical reaction flasks. In each flask, dissolve 1.0 mmol of the respective nitrobenzoate isomer in 10 mL of ethanol.
-
Reagent Addition: To each flask, add 1.1 mmol (1.1 equivalents) of diethyl malonate.
-
Initiation: To each flask, add 0.1 mmol (0.1 equivalents) of piperidine. Start a timer immediately for each reaction.
-
Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate. Monitor the disappearance of the starting aldehyde spot.
-
Workup: After a set time (e.g., 3 hours) or upon completion (as determined by TLC), quench the reaction by pouring the mixture into 20 mL of cold water.
-
Isolation: If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the crude yield of the product from each reaction. Purify the products via recrystallization or column chromatography and calculate the final isolated yield. Characterize the products using ¹H NMR and compare the yields.
Expected Outcome:
It is hypothesized that the reaction with This compound will proceed faster and give a higher yield due to the steric accessibility of its formyl group. The reaction with Methyl 3-formyl-2-nitrobenzoate is expected to be sluggish due to the steric hindrance from the ortho-nitro group impeding the formation of the intermediate.
Caption: Workflow for the comparative Knoevenagel condensation experiment.
Conclusion and Application
The choice between this compound and Methyl 3-formyl-2-nitrobenzoate is a strategic one that depends entirely on the specific chemical context.
-
This compound is the superior substrate for reactions involving bulky nucleophiles or when predictable, unhindered reactivity is desired. Its activated yet accessible nature makes it a reliable building block for complex molecule synthesis.
-
Methyl 3-formyl-2-nitrobenzoate , while presenting steric challenges, offers a highly activated carbonyl group. It is a valuable intermediate, particularly in the synthesis of PARP inhibitors like Niraparib.[5][6] Its utility is best realized with smaller nucleophiles or in reactions where its unique stereoelectronic properties can be exploited, for instance, in intramolecular cyclizations where the proximity of the functional groups is advantageous.
For the synthetic chemist, understanding this structure-activity relationship is key. While the 2-nitro isomer is electronically more activated, the 5-nitro isomer often provides a more practical and versatile profile for general synthetic applications due to its steric accessibility. Empirical validation, as outlined in the proposed experiment, is always recommended to confirm these predictions within a specific reaction system.
References
The Strategic Advantage of Methyl 3-formyl-5-nitrobenzoate in Complex Molecular Scaffolding
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, yield, and the ultimate success of a research program. Among the myriad of substituted benzaldehydes, Methyl 3-formyl-5-nitrobenzoate emerges as a uniquely versatile and powerful synthon, particularly in the construction of complex heterocyclic frameworks and active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of this compound with other relevant building blocks, elucidating the distinct advantages conferred by its specific substitution pattern. We will explore the interplay of electronic and steric effects that govern its reactivity and regioselectivity, supported by theoretical rationale and representative experimental protocols.
The Architectural Uniqueness of this compound: An Electronic and Steric Perspective
The trifunctional nature of this compound, featuring a formyl group, a nitro group, and a methyl ester on a benzene ring, provides multiple points for chemical modification. The key to its advantageous reactivity lies in the meta disposition of these functional groups.
Electronic Effects: Both the nitro group and the methyl ester are potent electron-withdrawing groups, acting as meta-directors in electrophilic aromatic substitution. This electronic landscape significantly influences the reactivity of the aromatic ring and the attached functional groups. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack, a crucial step in many condensation and multicomponent reactions.
Steric Considerations: The placement of the bulky nitro and methyl ester groups at the 3- and 5-positions, respectively, relative to the formyl group at the 1-position, results in a sterically unencumbered aldehyde. This is a significant advantage over its isomers, such as Methyl 2-formyl-3-nitrobenzoate or Methyl 4-formyl-3-nitrobenzoate, where ortho-substituents can sterically hinder the approach of nucleophiles to the formyl group.
Comparative Analysis with Alternative Building Blocks
The strategic advantages of this compound become more apparent when compared with other commonly used building blocks in heterocyclic and API synthesis.
| Building Block | Key Structural Feature | Advantages | Disadvantages |
| This compound | Formyl, nitro, and ester groups are meta to each other. | - Highly activated and sterically accessible formyl group.- Defined regioselectivity in subsequent aromatic substitutions.- Multiple reactive sites for diverse functionalization. | - Synthesis may require multiple steps. |
| Methyl 4-formyl-3-nitrobenzoate | Formyl and nitro groups are ortho to each other. | - Potential for intramolecular cyclizations involving adjacent groups. | - Steric hindrance at the formyl group can reduce reaction rates and yields.- More complex regiochemical outcomes in aromatic substitutions. |
| 3-Nitrobenzaldehyde | Lacks the methyl ester group. | - Simpler starting material. | - Less activated aromatic ring for certain transformations.- Fewer handles for subsequent diversification. |
| Methyl 3-formylbenzoate | Lacks the nitro group. | - More electron-rich aromatic ring, suitable for different types of reactions. | - Less activated formyl group towards nucleophilic attack.- Different regioselectivity in electrophilic aromatic substitution. |
Application in the Synthesis of Bioactive Heterocycles: A Case for Superiority
The unique electronic and steric profile of this compound makes it an exceptional building block for the synthesis of a variety of biologically relevant heterocyclic scaffolds.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis, a classic multicomponent reaction for the preparation of dihydropyridines, relies on the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. The enhanced electrophilicity and steric accessibility of the formyl group in this compound can lead to higher yields and faster reaction times compared to more sterically hindered or less electronically activated aldehydes.
Experimental Protocol: Representative Hantzsch Dihydropyridine Synthesis
-
To a solution of this compound (1.0 eq) in ethanol, add ethyl acetoacetate (2.2 eq) and ammonium acetate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure dihydropyridine derivative.
Caption: Generalized workflow for the Hantzsch dihydropyridine synthesis.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that produces polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. The reactivity of the formyl group in this compound is again a key factor for the successful outcome of this transformation.
Experimental Protocol: Representative Gewald Aminothiophene Synthesis
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of a suitable base, such as morpholine or triethylamine.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for the specified time, monitoring by TLC.
-
After completion, cool the mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminothiophene.
Caption: Key steps in the Gewald aminothiophene synthesis.
The Role of the Nitro Group: A Gateway to Further Functionalization
The nitro group in this compound is not merely a reactivity-enhancing substituent; it is also a versatile functional handle. It can be readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations, including:
-
Amide bond formation: The resulting aniline derivative can be acylated to form amides, which are prevalent in many pharmaceutical compounds.
-
Diazotization and Sandmeyer reactions: The amino group can be converted to a diazonium salt, which can then be substituted with a variety of nucleophiles (e.g., halides, cyanide, hydroxyl).
-
Synthesis of fused heterocycles: The amino group can participate in cyclization reactions with other functional groups on the molecule or with externally added reagents to form fused heterocyclic systems like benzimidazoles or quinolines.
This latent amino functionality significantly enhances the value of this compound as a strategic building block in diversity-oriented synthesis and lead optimization campaigns.
Conclusion
This compound offers a compelling combination of features that make it a superior building block for the synthesis of complex organic molecules. Its unique substitution pattern provides a highly reactive and sterically unhindered formyl group, while the electron-withdrawing nitro and methyl ester groups fine-tune the electronic properties of the aromatic ring. The nitro group also serves as a valuable synthetic handle for further diversification. When compared to its isomers and other related building blocks, this compound often provides a more direct and efficient route to desired target molecules, particularly in the realm of bioactive heterocycles. For researchers and drug development professionals, a thorough understanding of the strategic advantages of this versatile synthon can unlock new avenues for innovation and accelerate the discovery of novel chemical entities.
A Comparative Guide to the Spectroscopic Validation of Methyl 3-formyl-5-nitrobenzoate
This guide provides an in-depth analysis of the spectroscopic techniques used to validate the chemical structure of Methyl 3-formyl-5-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By comparing the experimentally predicted data with an alternative structure, Methyl 3-nitrobenzoate, this guide serves as a comprehensive reference for the unambiguous structural elucidation of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its precise molecular structure, featuring a methyl ester, a formyl group, and a nitro group on a benzene ring, dictates its reactivity and suitability for specific synthetic pathways. Therefore, rigorous structural validation is paramount to ensure the quality and efficacy of downstream applications. Spectroscopic methods provide a powerful, non-destructive means to probe the molecular architecture and confirm the identity and purity of a synthesized compound. This guide will walk through the theoretical underpinnings and practical application of major spectroscopic techniques in the context of validating the structure of this compound.
The Imperative of Structural Validation
The substitution pattern on the aromatic ring significantly influences the chemical and physical properties of a molecule. In the case of this compound, the electronic effects of the electron-withdrawing formyl and nitro groups, and the methyl ester group, create a unique spectroscopic fingerprint. An incorrect isomer, such as one where the functional groups are in different positions, would exhibit a distinctly different set of spectra. This guide will use Methyl 3-nitrobenzoate as a comparative standard to highlight the specific spectral features imparted by the formyl group.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Framework: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, leading to a lower chemical shift (upfield). The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of neighboring protons (n+1 rule), and the coupling constant (J) reveals the connectivity between protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer would involve 16-32 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Data Analysis and Comparison
This compound (Predicted):
-
Aldehyde Proton (H-formyl): Expected as a singlet around 10.1 ppm . This significant downfield shift is due to the strong deshielding effect of the carbonyl group.
-
Aromatic Protons (H-2, H-4, H-6): These protons are on a highly electron-deficient ring.
-
H-2 & H-6: These protons are ortho to the formyl and nitro groups, respectively, and will be the most deshielded, appearing as multiplets around 8.8-9.2 ppm .
-
H-4: This proton is situated between two electron-withdrawing groups and will also be significantly deshielded, likely appearing as a multiplet in the 8.5-8.8 ppm range.
-
-
Methyl Protons (H-methyl): The methyl ester protons will appear as a sharp singlet around 4.0 ppm .
Methyl 3-nitrobenzoate (Reference): [1][2]
-
Aromatic Protons:
-
Methyl Protons: A singlet at 3.93 ppm .[1]
Comparative Analysis: The most telling difference is the presence of the aldehyde proton signal at ~10.1 ppm in this compound, which is absent in the spectrum of Methyl 3-nitrobenzoate. Additionally, the aromatic protons in the target molecule are expected to be further downfield due to the additional electron-withdrawing formyl group.
| Proton | This compound (Predicted δ, ppm) | Methyl 3-nitrobenzoate (Actual δ, ppm) [1] |
| Aldehyde | ~10.1 (s) | N/A |
| Aromatic | ~8.5-9.2 (m) | 7.50-8.76 (m) |
| Methyl | ~4.0 (s) | 3.93 (s) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are highly deshielded and appear at very high chemical shifts (160-220 ppm). Aromatic carbons typically resonate between 100-150 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves irradiating the protons to remove C-H coupling, resulting in a spectrum where each unique carbon atom appears as a singlet. A larger number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data is processed using a Fourier transform.
Data Analysis and Comparison
This compound (Predicted):
-
Aldehyde Carbonyl: Expected around 190-195 ppm .
-
Ester Carbonyl: Expected around 164-166 ppm .
-
Aromatic Carbons:
-
The carbon attached to the nitro group (C-5) will be significantly deshielded, likely appearing around 148-150 ppm .
-
The carbons attached to the formyl and ester groups (C-3 and C-1) will also be downfield, in the range of 135-140 ppm .
-
The other aromatic carbons (C-2, C-4, C-6) will appear between 125-135 ppm .
-
-
Methyl Carbon: Expected around 52-54 ppm .
Methyl 3-nitrobenzoate (Reference): [1][2]
Comparative Analysis: The key differentiator in the ¹³C NMR spectrum will be the presence of the aldehyde carbonyl signal around 190-195 ppm for this compound. The chemical shifts of the aromatic carbons will also be altered by the presence of the formyl group.
| Carbon | This compound (Predicted δ, ppm) | Methyl 3-nitrobenzoate (Actual δ, ppm) [1] |
| Aldehyde C=O | ~190-195 | N/A |
| Ester C=O | ~164-166 | 164.7 |
| Aromatic | ~125-150 | 124.3-148.1 |
| Methyl | ~52-54 | 52.6 |
Infrared (IR) Spectroscopy
Theoretical Framework: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for functional group identification.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or in a suitable solvent.
-
Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance is measured as a function of wavenumber (cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Data Analysis and Comparison
This compound (Predicted):
-
C-H stretch (aldehyde): A characteristic peak around 2720 cm⁻¹ and another weaker one around 2820 cm⁻¹ .
-
C=O stretch (aldehyde): A strong absorption band in the range of 1690-1715 cm⁻¹ .
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹ .
-
N-O stretch (nitro): Two strong absorption bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹ .
-
C-O stretch (ester): A strong absorption in the 1200-1300 cm⁻¹ region.
-
C-H stretch (aromatic and methyl): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).
Methyl 3-nitrobenzoate (Reference): [3]
-
C=O stretch (ester): A strong band around 1720 cm⁻¹ .[4]
-
N-O stretch (nitro): Asymmetric stretch around 1530 cm⁻¹ and symmetric stretch around 1350 cm⁻¹ .[4]
-
C-O stretch (ester): Strong absorption around 1250 cm⁻¹ .[4]
-
C-H stretch (aromatic and methyl): Bands in the 2950-3100 cm⁻¹ region.
Comparative Analysis: The definitive IR spectral features for this compound will be the aldehyde C-H stretches around 2720 and 2820 cm⁻¹ and the distinct aldehyde C=O stretch. The presence of two strong carbonyl absorptions (aldehyde and ester) may lead to a broadened or overlapping peak in that region.
| Vibrational Mode | This compound (Predicted, cm⁻¹) | Methyl 3-nitrobenzoate (Actual, cm⁻¹) [4] |
| Aldehyde C-H Stretch | ~2720, ~2820 | N/A |
| Aldehyde C=O Stretch | ~1690-1715 | N/A |
| Ester C=O Stretch | ~1720-1740 | ~1720 |
| Nitro N-O Stretch | ~1520-1560, ~1340-1380 | ~1530, ~1350 |
Mass Spectrometry (MS)
Theoretical Framework: Mass spectrometry determines the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The vaporized sample is ionized, typically by electron impact.
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Data Analysis and Comparison
This compound:
-
Molecular Ion (M⁺): The molecular weight of C₉H₇NO₅ is 209.16 g/mol . The mass spectrum should show a molecular ion peak at m/z = 209 .
-
Key Fragmentation Patterns:
-
Loss of the methoxy group (-OCH₃) from the ester would result in a fragment at m/z = 178 .
-
Loss of the entire ester group (-COOCH₃) would give a fragment at m/z = 150 .
-
Loss of the nitro group (-NO₂) would lead to a fragment at m/z = 163 .
-
Loss of the formyl group (-CHO) would result in a fragment at m/z = 180 .
-
Methyl 3-nitrobenzoate (Reference): [5]
-
Molecular Ion (M⁺): The molecular weight of C₈H₇NO₄ is 181.15 g/mol . The mass spectrum shows a molecular ion peak at m/z = 181 .[5]
-
Key Fragmentation Patterns:
-
Loss of the methoxy group (-OCH₃) gives a prominent peak at m/z = 150 .
-
Loss of the nitro group (-NO₂) results in a fragment at m/z = 135 .
-
A peak at m/z = 104 corresponds to the loss of both the nitro and methoxy groups.
-
Comparative Analysis: The molecular ion peak is the most direct evidence for the identity of the compound. The presence of a peak at m/z = 209 would strongly support the structure of this compound, while a peak at m/z = 181 would indicate the presence of Methyl 3-nitrobenzoate. The fragmentation patterns will also differ significantly, with fragments corresponding to the loss of the formyl group being unique to the target compound.
| Ion | This compound (m/z) | Methyl 3-nitrobenzoate (m/z) [5] |
| [M]⁺ | 209 | 181 |
| [M - OCH₃]⁺ | 178 | 150 |
| [M - NO₂]⁺ | 163 | 135 |
| [M - CHO]⁺ | 180 | N/A |
Conclusion
The comprehensive application of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a robust and self-validating system for the structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The presence of the characteristic aldehyde proton signal in the ¹H NMR, the aldehyde carbonyl carbon in the ¹³C NMR, the specific C-H and C=O stretching vibrations in the IR spectrum, and the correct molecular ion peak with its unique fragmentation pattern in the mass spectrum collectively provide unequivocal evidence for the assigned structure. By comparing these spectral features with those of a closely related compound like Methyl 3-nitrobenzoate, the confidence in the structural assignment is further enhanced. This multi-technique approach ensures the scientific integrity of the synthesis and characterization process, which is critical for the advancement of research and development in the pharmaceutical industry.
References
A Senior Application Scientist's Guide to Arylaldehyde Reagents in Multicomponent Reactions: A Comparative Analysis of Methyl 3-formyl-5-nitrobenzoate and its Alternatives
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, yield, and novelty of a synthetic route. In the landscape of multicomponent reactions (MCRs), which are prized for their atom economy and ability to rapidly generate molecular complexity, the choice of the aldehyde component is paramount. This guide provides an in-depth technical comparison of Methyl 3-formyl-5-nitrobenzoate and its strategic alternatives, with a focus on their application in the renowned Hantzsch and Biginelli reactions for the synthesis of medicinally relevant heterocyclic scaffolds.
Introduction to this compound: A Bifunctional Reagent
This compound (CAS No. 172899-78-4) is an aromatic aldehyde distinguished by the presence of two powerful electron-withdrawing groups: a nitro group (-NO₂) and a methyl ester (-COOCH₃), positioned meta to the formyl group (-CHO).[1][2] This electronic arrangement significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, rendering it highly reactive towards nucleophilic attack. This heightened reactivity is a desirable attribute in multicomponent reactions where the initial condensation with the aldehyde is often a key step.[3] The presence of the methyl ester also provides a secondary functional handle for post-synthesis modifications, adding to its versatility as a building block.
The Landscape of Alternatives: A Focus on Electronic Activation
The primary consideration when selecting an alternative to this compound is the preservation or enhancement of the aldehyde's reactivity through strong electron-withdrawing substituents. The following reagents represent viable alternatives, each with distinct structural and electronic features.
-
3,5-Dinitrobenzaldehyde: This commercially available reagent (CAS No. 14193-18-1) is arguably the most direct and potent alternative.[4][5][6][7] It features two nitro groups meta to the aldehyde, which exert a powerful, synergistic electron-withdrawing effect. This makes the carbonyl carbon exceptionally electrophilic, often leading to faster reaction times and higher yields in condensations.[4]
-
5-Nitroisophthalaldehyde: While not a direct mono-aldehyde, this difunctional compound can be a strategic choice when a second aldehyde functionality is desired for subsequent reactions or for the synthesis of symmetrical products.
-
Other Nitro-Substituted Benzaldehydes: Isomers such as 2-nitrobenzaldehyde and 4-nitrobenzaldehyde are also highly reactive aldehydes used in MCRs.[8] Their reactivity is influenced by the position of the nitro group, with ortho-substituents sometimes introducing steric hindrance that can affect reaction rates.[8]
The choice among these alternatives is dictated by the specific synthetic goal, desired electronic properties of the final product, cost, and commercial availability. For the purpose of this guide, we will focus on a direct comparison with 3,5-Dinitrobenzaldehyde as the most electronically analogous and potent alternative.
Comparative Performance in a Model Multicomponent Reaction: The Hantzsch Synthesis of 1,4-Dihydropyridines
The Hantzsch pyridine synthesis is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form 1,4-dihydropyridines (DHPs).[9][10] These scaffolds are of immense pharmaceutical importance, forming the core of several cardiovascular drugs, including nifedipine.[6][11] The reactivity of the aldehyde directly impacts the efficiency of this synthesis.[3]
The diagram below illustrates the general workflow of the Hantzsch synthesis, a cornerstone reaction for this comparison.
References
- 1. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. BJOC - Synthesis of 5-unsubstituted dihydropyrimidinone-4-carboxylates from deep eutectic mixtures [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemtube3d.com [chemtube3d.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized Methyl 3-formyl-5-nitrobenzoate
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. Methyl 3-formyl-5-nitrobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is paramount to the success of subsequent synthetic steps and the integrity of the final product.
This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Understanding the Synthetic Landscape and Potential Impurities
A robust purity assessment begins with an understanding of the synthetic route and the potential impurities that may arise. A common synthesis for this compound involves the nitration of methyl 3-formylbenzoate.
Potential Impurities Include:
-
Isomeric Impurities: The nitration of the benzene ring can lead to the formation of other isomers, such as Methyl 3-formyl-2-nitrobenzoate and Methyl 3-formyl-6-nitrobenzoate.
-
Starting Material: Incomplete reaction can result in the presence of residual methyl 3-formylbenzoate.
-
Over-nitrated Products: The introduction of more than one nitro group can lead to dinitro-derivatives.[1]
-
By-products from Side Reactions: Oxidation of the aldehyde group to a carboxylic acid or reduction to an alcohol are possible side reactions.
-
Residual Solvents and Reagents: Trace amounts of solvents (e.g., methanol) and reagents (e.g., nitric acid, sulfuric acid) may remain.[2]
Comparative Guide to Purity Assessment Techniques
The choice of analytical technique is critical and should be based on the specific information required. Here, we compare the most relevant methods for assessing the purity of this compound.
| Technique | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High sensitivity, excellent for quantitative analysis of the main component and impurities.[3][4] | Requires reference standards for impurity identification and quantification. | Gold standard for purity determination and impurity profiling. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei.[5][6] | Absolute quantification without the need for a specific reference standard of the analyte.[7][8] Provides structural information.[5][9] | Lower sensitivity compared to HPLC for trace impurities. | Orthogonal method for purity assessment and confirmation of structure.[7][10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Excellent for identifying and quantifying volatile impurities and residual solvents.[11] | Not suitable for non-volatile or thermally labile compounds. May require derivatization for polar analytes.[12][13] | Analysis of volatile organic impurities. |
| Melting Point Analysis | The temperature range over which a solid melts. | Simple, rapid, and inexpensive first indicator of purity.[14][15] A sharp melting point range is indicative of high purity.[16][17] | Non-specific and can be influenced by even small amounts of impurities (melting point depression).[17][18] | A preliminary and complementary purity check. |
Experimental Workflows and Protocols
A multi-faceted approach, leveraging orthogonal techniques, provides the most comprehensive assessment of purity.
Caption: Overall workflow for purity assessment.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound and its potential impurities.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
4. Data Analysis:
-
Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.
-
For accurate quantification of impurities, inject known concentrations of impurity standards to generate calibration curves.
Protocol 2: Quantitative ¹H NMR (qNMR)
qNMR provides an absolute measure of purity and serves as an excellent orthogonal technique to HPLC.[9][10]
1. Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized compound into an NMR tube.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a resonance that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).[19]
2. NMR Acquisition Parameters:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_std = Purity of the internal standard
-
Caption: Comparison of key attributes of analytical techniques.
Conclusion
A comprehensive purity assessment of this compound is not a single measurement but a holistic evaluation employing orthogonal analytical techniques. While HPLC provides the benchmark for quantitative purity and impurity profiling, qNMR offers a powerful, independent verification of purity and structural integrity. Complementary techniques like GC-MS and melting point analysis address specific aspects of purity, such as volatile impurities and a preliminary quality check. By integrating these methods, researchers and drug development professionals can ensure the quality and reliability of this critical synthetic intermediate, thereby upholding the principles of scientific integrity.
References
- 1. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. commons.und.edu [commons.und.edu]
- 13. researchgate.net [researchgate.net]
- 14. westlab.com [westlab.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 17. web.pdx.edu [web.pdx.edu]
- 18. mt.com [mt.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Formylation of Nitrobenzoate Esters: A Comparative Study
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge and Importance of Formylated Nitrobenzoates
Formylated nitrobenzoate esters, such as methyl 3-formyl-2-nitrobenzoate, are critical intermediates in modern medicinal chemistry. Their true value is highlighted by their role as key building blocks in the synthesis of groundbreaking therapeutics, including PARP (poly(ADP-ribose)polymerase) inhibitors like Niraparib, which is effective in treating tumors with BRCA-1 and -2 mutations.[1] The strategic placement of the formyl, nitro, and ester groups on the aromatic ring provides a versatile scaffold for constructing complex molecular architectures.
However, the synthesis of these compounds is far from trivial. The aromatic ring is severely deactivated by the strong electron-withdrawing effects of both the nitro (-NO₂) and the methyl ester (-COOCH₃) groups.[2] This electronic deficiency makes the benzene ring a poor nucleophile, posing a significant challenge for classical electrophilic aromatic substitution (EAS) reactions, which are the cornerstone of traditional formylation chemistry.[3]
This guide provides a comparative analysis of established formylation methods, critically evaluating their applicability to these deactivated substrates. We will dissect the mechanistic underpinnings of each reaction to explain its inherent limitations and ultimately present a field-proven, indirect synthetic strategy that successfully circumvents the challenges of direct formylation.
Part 1: Evaluating Classical Formylation Methods for Deactivated Arenes
The standard playbook for aromatic formylation includes several named reactions. However, their success is predicated on the presence of electron-donating or, at a minimum, neutral aromatic systems. When applied to a strongly deactivated substrate like a nitrobenzoate ester, these methods universally fail. Understanding the reasons for this failure is key to selecting a viable synthetic route.
Gattermann-Koch and Gattermann Reactions
The Gattermann-Koch reaction utilizes carbon monoxide and HCl with a Lewis acid catalyst to generate a highly reactive formyl cation equivalent.[4][5] Its scope, however, is largely restricted to benzene and simple alkylbenzenes.[6][7][8] Crucially, the reaction is not applicable to phenols or phenol ethers, indicating its intolerance to even moderately deactivating substituents and its incompatibility with substrates bearing groups that can coordinate with the Lewis acid.[5][8] The Gattermann reaction , which uses a cyanide source like Zn(CN)₂, is similarly limited to electron-rich systems.[5]
Verdict: Unsuitable. The extreme deactivation of the nitrobenzoate ring prevents electrophilic attack by the formylating agent generated under Gattermann or Gattermann-Koch conditions.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction achieves ortho-formylation through the reaction of a phenol with chloroform in a basic medium.[9][10] The key steps involve the deprotonation of the phenol to form a highly nucleophilic phenoxide ion and the generation of dichlorocarbene as the electrophile.[10][11]
Verdict: Unsuitable. This reaction is mechanistically confined to phenols and other hydroxy-aromatic compounds, as the formation of the activating phenoxide is essential for the initial nucleophilic attack.[9][10][12] It has no applicability to non-phenolic substrates like nitrobenzoate esters.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction employs a phosphine oxide- and dimethylformamide-derived electrophile (the Vilsmeier reagent) to formylate aromatic rings.[13][14] While versatile, the Vilsmeier reagent is a relatively mild electrophile compared to those in Friedel-Crafts-type reactions.[15] Consequently, its application is generally limited to electron-rich aromatic and heteroaromatic compounds.[13][14][15] While more potent variations exist for less active aromatics, the double deactivation by nitro and ester groups presents too high a barrier for this methodology.[16]
Verdict: Unsuitable. The nucleophilicity of the nitrobenzoate ester ring is insufficient to react with the standard Vilsmeier reagent.
Duff Reaction
The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium to introduce a formyl group, typically ortho to a hydroxyl group.[17][18] The reaction requires a strongly electron-donating substituent, such as in a phenol, to activate the ring for electrophilic substitution.[19]
Verdict: Unsuitable. The Duff reaction's requirement for highly activated, electron-rich aromatic rings makes it incompatible with nitrobenzoate esters.
Part 2: The Proven Pathway: Indirect Formylation via a Methyl Precursor
Given the failure of direct electrophilic formylation, an indirect, multi-step approach is the most logical and experimentally validated strategy. This pathway begins with a precursor where the future formyl group exists as a more synthetically tractable methyl group, specifically methyl 3-methyl-2-nitrobenzoate. The methyl group can be functionalized and then converted to the aldehyde in a subsequent step.
Causality Behind the Indirect Approach
This strategy is superior because it bypasses the challenging C-H activation on a deactivated ring. Instead, it leverages the known reactivity of benzylic positions. The conversion of a benzylic methyl group to an aldehyde is a common and reliable transformation in organic synthesis. We will explore two effective protocols for this conversion.
Method A: Benzylic Halogenation Followed by Hydrolysis
This robust, two-step method is detailed in the patent literature and represents a scalable and efficient industrial process.[20]
-
Step 1: Free-Radical Dichlorination. The methyl group of methyl 3-methyl-2-nitrobenzoate is converted to a dichloromethyl group via free-radical chlorination. UV light is used to initiate the reaction, promoting the homolytic cleavage of chlorine gas (Cl₂) to generate chlorine radicals, which then selectively abstract hydrogen atoms from the benzylic position.
-
Step 2: Catalytic Hydrolysis. The resulting methyl 3-(dichloromethyl)-2-nitrobenzoate is hydrolyzed to the final aldehyde. This step is facilitated by a Lewis acid, such as zinc chloride, and a phase transfer catalyst (e.g., tetrabutylammonium bromide) to enable the reaction between the organic substrate and the aqueous hydrolysis medium. Careful pH control is critical to prevent the hydrolysis of the methyl ester functionality.[20]
Method B: Benzylic Bromination and Oxidation
An alternative, though less detailed in the provided sources, involves oxidation of a brominated intermediate.
-
Step 1: Benzylic Bromination (Implied). The starting material, methyl 3-methyl-2-nitrobenzoate, would first be brominated at the benzylic position, likely using N-bromosuccinimide (NBS) and a radical initiator, to yield methyl 3-(bromomethyl)-2-nitrobenzoate.
-
Step 2: Oxidation. The bromomethyl intermediate is then oxidized to the aldehyde. One documented method uses N-methylmorpholine N-oxide (NMO) as the oxidant.[1] This is a well-established method for converting alkyl halides to aldehydes.
Comparative Data Summary
| Method | Reagents | Substrate Scope | Applicability to Nitrobenzoate Esters | Key Considerations |
| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Benzene, Alkylbenzenes[4] | No | Requires electron-rich arenes; fails on deactivated rings.[6][8] |
| Reimer-Tiemann | CHCl₃, NaOH | Phenols, Naphthols, Pyrroles[10][11][12] | No | Mechanistically limited to hydroxy-aromatics.[9] |
| Vilsmeier-Haack | POCl₃, DMF | Electron-rich arenes (anilines, phenols), Heterocycles[13][15] | No | Electrophile is too weak for strongly deactivated rings.[15] |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | Phenols, activated aromatic amines[17][19] | No | Requires strongly electron-donating groups.[19] |
| Indirect (Halogenation) | 1. Cl₂, UV light2. ZnCl₂, Phase Transfer Catalyst, H₂O | Substituted Toluenes | Yes (Recommended) | Scalable, industrially proven method. Requires handling of chlorine gas and careful pH control.[20] |
| Indirect (Oxidation) | 1. NBS (Implied)2. NMO | Substituted Toluenes | Yes (Viable Alternative) | Uses common lab reagents, avoids gaseous chlorine.[1] |
Part 3: Experimental Protocols & Visualizations
Detailed Protocol: Indirect Formylation via Dichlorination and Hydrolysis[20]
This protocol is adapted from patent literature and represents a complete, validated workflow.
Step 1: Synthesis of Methyl 3-(dichloromethyl)-2-nitrobenzoate
-
Reactor Setup: Charge a reaction vessel equipped with a mechanical stirrer, gas inlet, reflux condenser, and a UV light source with methyl 3-methyl-2-nitrobenzoate and a suitable solvent such as dichloromethane.
-
Initiation: Begin UV irradiation of the reaction mixture.
-
Chlorination: Bubble chlorine gas (Cl₂) through the solution. The molar ratio of methyl 3-methyl-2-nitrobenzoate to chlorine should be approximately 1:2 to 1:4. Maintain the reaction temperature as specified by process optimization, typically with cooling.
-
Monitoring: Monitor the reaction progress by GC or TLC until the starting material is consumed and the desired dichlorinated product is the major component.
-
Workup: Once complete, stop the chlorine flow and UV irradiation. Purge the system with nitrogen to remove excess chlorine. The solvent can be removed under reduced pressure to yield the crude product, which may be used directly in the next step.
Step 2: Hydrolysis to Methyl 3-formyl-2-nitrobenzoate
-
Reaction Setup: To the crude methyl 3-(dichloromethyl)-2-nitrobenzoate, add an aqueous solution of zinc chloride (molar ratio of substrate to ZnCl₂ approx. 1:0.1 to 1:0.5) and a phase transfer catalyst such as tetrabutylammonium bromide (molar ratio of substrate to catalyst approx. 1:0.01 to 1:0.1).
-
pH Control: Begin vigorous stirring and heat the biphasic mixture. Critically, maintain the pH of the reaction system between 6 and 8 by the dropwise addition of an aqueous sodium bicarbonate solution. This prevents the acid- or base-catalyzed hydrolysis of the methyl ester.[20]
-
Monitoring: Monitor the hydrolysis by TLC or HPLC until the dichloromethyl intermediate is fully converted to the aldehyde.
-
Isolation & Purification: Cool the reaction mixture and dilute with a suitable organic solvent like ethyl acetate. Separate the organic layer. Wash the organic phase sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Final Product: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) or by recrystallization to afford methyl 3-formyl-2-nitrobenzoate as a solid.[1] The product structure can be confirmed by ¹H NMR spectroscopy.[1]
Visualizations
The Challenge of Direct Electrophilic Aromatic Substitution
Caption: Deactivation of the aromatic ring hinders electrophilic attack.
Recommended Synthetic Workflow: Indirect Formylation
Caption: Workflow for the successful indirect synthesis of the target aldehyde.
Conclusion
While a host of classical formylation reactions are available to the synthetic chemist, their utility is severely limited by the electronic nature of the aromatic substrate. For strongly deactivated systems such as nitrobenzoate esters, direct electrophilic aromatic substitution is not a viable strategy. The high activation energy barrier imposed by the powerful electron-withdrawing nitro and ester groups prevents reactions like the Gattermann-Koch, Reimer-Tiemann, Vilsmeier-Haack, and Duff formylations from proceeding.
The most effective and industrially proven approach is an indirect, multi-step synthesis starting from a methyl-substituted precursor. The conversion of a benzylic methyl group into an aldehyde via a dihalogenated intermediate is a robust and scalable method that circumvents the challenges of direct C-H functionalization on the deactivated ring. This guide recommends the halogenation-hydrolysis sequence as the primary method for researchers and drug development professionals seeking a reliable route to this valuable class of synthetic intermediates.
References
- 1. Methyl 3-formyl-2-nitrobenzoate | 138229-59-1 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Formylation - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. collegedunia.com [collegedunia.com]
- 7. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Gattermann Koch Reaction Mechanism - Definition, Limitations | CollegeSearch [collegesearch.in]
- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 11. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. ijpcbs.com [ijpcbs.com]
- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 16. A new procedure for formylation of less active aromatics - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. grokipedia.com [grokipedia.com]
- 18. synarchive.com [synarchive.com]
- 19. Duff reaction - Wikipedia [en.wikipedia.org]
- 20. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]
A Researcher's Guide to Spectroscopic Fingerprinting: Differentiating Methyl 3-formyl-5-nitrobenzoate from its Synthetic Precursors
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous identification of a target molecule and the rigorous tracking of its formation are paramount. Spectroscopic analysis serves as the cornerstone of this process, providing a detailed molecular fingerprint at each stage. This guide offers an in-depth comparative analysis of Methyl 3-formyl-5-nitrobenzoate, a versatile building block, and its common precursors: Methyl 3-formylbenzoate and Methyl 3-nitrobenzoate. We will also use the parent compound, Methyl benzoate, as a fundamental spectroscopic baseline.
The rationale for this comparison is rooted in the practical challenges of synthesis. The transformation from a simple monosubstituted benzene ring to a complex trisubstituted system introduces significant and predictable changes in the electronic environment of the molecule. These changes are directly reflected in the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Understanding these shifts is not merely an academic exercise; it is essential for real-time reaction monitoring, purity assessment, and final product verification.
The Synthetic Pathway: An Electronic Evolution
The synthesis of this compound typically proceeds via electrophilic aromatic substitution. A common route involves the nitration of Methyl 3-formylbenzoate. Both the formyl (-CHO) and the methyl ester (-COOCH₃) groups are meta-directing, deactivating electron-withdrawing groups. This electronic guidance ensures the incoming nitro group (-NO₂) is directed to the C5 position, the only available meta position relative to both existing substituents.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-formyl-5-nitrobenzoate
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of methyl 3-formyl-5-nitrobenzoate. As a nitroaromatic compound, this substance requires careful management to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind each procedural step to ensure a self-validating system of laboratory safety.
Disclaimer: This guidance is based on established best practices for the disposal of hazardous aromatic nitro compounds. You are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by your supplier for this compound and to operate in full compliance with your institution's Environmental Health and Safety (EHS) protocols, as well as all federal, state, and local regulations.
Immediate Safety & Hazard Profile
Understanding the hazard profile of this compound is foundational to its safe management. Like many nitroaromatic compounds, it is classified as a hazardous substance.[1] The primary hazards, based on data for closely related isomers and similar compounds, include:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Irritation: Causes skin, eye, and potential respiratory irritation.[2][3]
-
Sensitization: Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[4]
Aromatic nitro compounds can also present additional risks, such as being strong oxidizing agents that may react vigorously with reducing agents.[1] Therefore, strict adherence to proper Personal Protective Equipment (PPE) is the first line of defense.
Mandatory Personal Protective Equipment (PPE)
Before handling the compound at any stage, including preparation for disposal, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be used if there is a splash hazard.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.[4]
-
Body Protection: A lab coat is required. For larger quantities or when there is a risk of spillage, a chemically resistant apron is recommended.[5]
-
Respiratory Protection: All handling of the solid compound or solutions should be done in a certified chemical fume hood to avoid inhalation of dust or mists.[5][6] If exposures may exceed permissible limits, a NIOSH-approved respirator must be used in accordance with a formal respiratory protection program.[7]
Core Disposal Principle: Professional Waste Management
The central tenet for disposing of this compound is that it must be managed as hazardous chemical waste.[5] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless explicitly confirmed otherwise by your institution's safety officer.[8]
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [8] The primary and required method of disposal is through your institution's hazardous waste management program, which utilizes licensed disposal contractors.[6][8]
The causality here is clear: nitroaromatic compounds can be toxic and recalcitrant to biological treatment in standard wastewater systems, posing a significant environmental hazard.[9][10][11] Professional disposal facilities are equipped for high-temperature incineration or other specialized treatments that can safely destroy the compound.[6]
Step-by-Step Disposal Procedures
The specific procedure depends on the nature and quantity of the waste. All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area.[12]
Procedure 1: Disposal of Small Quantities & Contaminated Labware
This category includes residual amounts of the solid, contaminated weighing paper, TLC plates, and rinsed reaction vials.
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste bag or container. Do not mix with other waste streams.[4]
-
Containment: The container must be made of a material compatible with the chemical (e.g., polyethylene) and have a secure lid. Keep the container closed at all times except when adding waste.[12][13]
-
Labeling: Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound." List any other chemical constituents present.
-
Pickup Request: Once the container is full or you are finished with the process, store it in your lab's designated Satellite Accumulation Area and submit a pickup request to your institution's EHS department.[12]
Procedure 2: Disposal of Bulk Quantities & Reaction Mixtures
This applies to unused reagents, expired materials, or liquid waste from reaction workups containing the compound.
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible waste container with a screw-top cap. Plastic is often preferred.[12] If possible, use the original container for unused product.[4]
-
Labeling: Affix a hazardous waste tag from your EHS department to the container before adding any waste. Fill out all required information, including the full chemical name(s) and estimated concentrations of all components. Accurate labeling is critical for safe consolidation and disposal by waste handlers.[12]
-
Segregation: Do not mix this waste with other waste streams, particularly strong bases or reducing agents, to prevent potentially vigorous reactions.[1][5]
-
Accumulation: Store the sealed and labeled container in a designated Satellite Accumulation Area, preferably within secondary containment (e.g., a plastic tub) to contain any potential leaks.
-
Arrange Disposal: Contact your EHS department for collection. Be aware of accumulation limits (e.g., a maximum of 55 gallons of hazardous waste in a satellite area) and time limits.[12]
Managing Spills
Accidental spills must be handled promptly and safely.
-
Evacuate & Alert: For large spills, evacuate the immediate area and alert your colleagues and supervisor. Call your institution's emergency safety number.
-
Containment (Minor Spills Only): For minor spills that you are trained and equipped to handle, ensure you are wearing full PPE.
-
Cleanup: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or special chemical absorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][6] Avoid generating dust.[4][5]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Label the container with the spilled chemical's name and dispose of it as hazardous waste following the procedures outlined above.
Decontamination of Empty Containers
An "empty" container that held this compound must still be managed properly. To be disposed of as regular, non-hazardous trash, the container must be rendered "RCRA empty."
-
Triple Rinsing: The container must be triple-rinsed with a solvent capable of removing the chemical (e.g., acetone or methanol).[8]
-
Collect Rinsate: Crucially, all rinsate from this process is considered hazardous waste. [8] It must be collected in a properly labeled hazardous waste container for disposal.
-
Deface Label: After the container is clean and dry, completely deface or remove the original chemical label.[8]
-
Final Disposal: The clean, dry, and unlabeled container can now be disposed of in the regular trash or recycling, depending on institutional policy.[8]
Data Summary: this compound
The following table summarizes key data points, synthesized from information on closely related nitroaromatic compounds. Always refer to the manufacturer-specific SDS for definitive values.
| Parameter | Information | Source(s) |
| Primary Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. | [2] |
| Physical State | Solid (at standard conditions) | [3] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves, lab coat, work in a chemical fume hood. | [5][6][13] |
| Incompatible Materials | Strong bases, strong oxidizing agents, strong reducing agents. | [1][5] |
| Spill Cleanup | Use inert absorbent material. Avoid generating dust. Collect in a sealed container for disposal. | [4][5][6] |
| Fire Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam. | [5][6] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx). | [5][6] |
| Disposal Method | Must be disposed of as hazardous waste through a licensed professional disposal service. Do not discard in drains or regular trash. | [4][6][8] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. vumc.org [vumc.org]
- 9. Biological remediation of explosives and related nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. tcichemicals.com [tcichemicals.com]
Navigating the Safe Handling of Methyl 3-formyl-5-nitrobenzoate: A Guide for Laboratory Professionals
For researchers in drug development and organic synthesis, the introduction of novel reagents is a constant. Among these is Methyl 3-formyl-5-nitrobenzoate, a compound with significant potential in various synthetic pathways. However, as with any chemical, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is paramount to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, grounded in established laboratory safety principles and data from structurally similar compounds.
Immediate Safety and Hazard Assessment
Based on the hazard profiles of analogous compounds, this compound should be treated as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled.[2] It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all handling should be conducted with the appropriate engineering controls and personal protective equipment.
Core Personal Protective Equipment (PPE)
A proactive approach to safety begins with the correct selection and use of PPE. The following table summarizes the essential protective gear for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact.[3] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards. | Protects against accidental splashes and dust particles that can cause serious eye irritation.[1] |
| Skin and Body Protection | Wear a lab coat, closed-toe shoes, and appropriate protective clothing to prevent skin exposure.[4] For larger quantities, consider impervious clothing. | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with a particulate filter may be necessary.[1][3] | Prevents inhalation of the compound, which may cause respiratory irritation.[2] |
Step-by-Step Handling and Operational Plan
Adherence to a structured workflow is critical for minimizing exposure and ensuring reproducible results. The following diagram and procedural steps outline a safe handling process for this compound.
Experimental Protocol
-
Preparation:
-
Before entering the laboratory, review the safety information for all chemicals to be used.
-
Don the appropriate PPE as detailed in the table above in the designated gowning area.
-
Assemble all necessary glassware, reagents, and equipment within the chemical fume hood to minimize movement of hazardous materials.
-
-
Handling in a Chemical Fume Hood:
-
All manipulations of solid this compound should be performed in a certified chemical fume hood to ensure adequate ventilation.[5]
-
When weighing the compound, use a draft shield or weigh it in a glove box to prevent the dispersion of dust.
-
If the experimental procedure involves heating, ensure that it is done in a well-contained apparatus to prevent the release of vapors. Upon combustion or at high temperatures, decomposition may generate poisonous fumes such as carbon monoxide, carbon dioxide, and nitrogen oxides.[5][6]
-
-
Cleanup and Decontamination:
-
After the procedure is complete, decontaminate all surfaces and glassware that have come into contact with the compound.
-
Use an appropriate solvent for initial rinsing, followed by a thorough wash with soap and water.
-
Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and disposable labware, should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[3] Consult your institution's environmental health and safety (EHS) department for specific guidance on the disposal of nitro-containing aromatic compounds.
By integrating these safety measures and operational plans into your laboratory workflow, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
